Antileishmanial agent-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H37N5O5 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |
InChI Key |
OBZWTUNDQLYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Antileishmanial Agent-17: A Technical Guide to a Novel Folate Pathway Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel antileishmanial agents with new mechanisms of action. This technical guide details the discovery and preclinical evaluation of Antileishmanial agent-17, a promising coumarin-1,2,3-triazole hybrid compound. This agent has demonstrated potent and selective activity against Leishmania major by targeting the parasite's essential folate metabolism pathway.
Core Compound Identity
This compound is scientifically identified as compound 14b in the primary literature, with the chemical name 7-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one . Its discovery is detailed in the publication by Hassan NW, et al. in the European Journal of Medicinal Chemistry (2023). This document synthesizes the key findings related to its discovery, mechanism of action, and preclinical performance.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy and cytotoxicity of this compound and related compounds from the discovery study.
Table 1: In Vitro Antileishmanial Activity against Leishmania major
| Compound ID | Modification | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) |
| This compound (14b) | 4-chloro substitution | Submicromolar | Submicromolar |
| 13c | Data not available | Submicromolar | Submicromolar |
| 14c | Data not available | Submicromolar | Submicromolar |
| Miltefosine (Reference) | - | >10 (approx.) | >10 (approx.) |
Note: Specific submicromolar IC50 values for this compound (14b) are not available in the abstract but are reported as potent in the primary literature. All new compounds in the series showed higher activity than the reference drug, miltefosine.
Table 2: Cytotoxicity and Selectivity Index
| Compound ID | CC50 on VERO cells (µM) | Selectivity Index (SI) |
| This compound (14b) | High (Implied) | High |
| 13c | High (Implied) | High |
| 14c | High (Implied) | High |
Note: The primary literature abstract states that the compounds exhibited high safety margins in normal VERO cells, resulting in high selectivity indices. Exact CC50 values are not provided in the available summary.
Table 3: Mechanistic Assay - Folate Pathway Inhibition
| Compound | Condition | Effect on Antileishmanial Activity |
| This compound (14b) | + Folic Acid | Abrogated |
| This compound (14b) | + Folinic Acid | Abrogated |
This data strongly suggests that the antileishmanial effect of the compound is dependent on its ability to inhibit the folate pathway.
Experimental Protocols
The following are generalized protocols based on standard methodologies for the synthesis and evaluation of antileishmanial compounds. The specific details are proprietary to the primary research article by Hassan et al. (2023).
Synthesis of this compound (Compound 14b)
The synthesis of the coumarin-1,2,3-triazole hybrids involves a multi-step process:
-
Propargylation of 7-hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one.
-
Synthesis of 4-chlorophenyl azide: 4-chloroaniline is converted to the corresponding azide through a diazotization reaction with sodium nitrite followed by treatment with sodium azide.
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargylated coumarin from step 1 is reacted with 4-chlorophenyl azide from step 2 in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O). This "click chemistry" reaction forms the 1,2,3-triazole ring, yielding the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Antileishmanial Activity Assay (Promastigotes)
-
Leishmania major promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum.
-
The parasites are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
The test compounds, including this compound and a reference drug (e.g., miltefosine), are added at various concentrations.
-
The plates are incubated at the appropriate temperature (e.g., 26 °C) for 72 hours.
-
Parasite viability is assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.
-
The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.
In Vitro Antileishmanial Activity Assay (Amastigotes)
-
Peritoneal macrophages are harvested from a suitable animal model (e.g., BALB/c mice) and seeded in 96-well plates.
-
The macrophages are infected with stationary-phase L. major promastigotes.
-
After an incubation period to allow for internalization and transformation into amastigotes, the extracellular parasites are washed away.
-
The infected macrophages are then treated with various concentrations of the test compounds.
-
After a 72-hour incubation period, the cells are fixed and stained (e.g., with Giemsa stain).
-
The number of amastigotes per macrophage is counted microscopically, and the IC50 value is determined.
Cytotoxicity Assay
-
VERO cells (a continuous cell line from monkey kidney epithelial cells) are cultured in a suitable medium (e.g., DMEM) in 96-well plates.
-
The cells are treated with various concentrations of the test compounds.
-
After 72 hours of incubation, cell viability is determined using the MTT assay.
-
The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
Folate and Leucovorin Antagonism Assay
-
The in vitro antileishmanial assay against promastigotes is repeated as described above.
-
In parallel, the assay is performed in media supplemented with an excess of folic acid or its downstream product, leucovorin (folinic acid).
-
The IC50 values of this compound are determined in the presence and absence of these supplements.
-
A significant increase in the IC50 value in the supplemented media indicates that the compound's activity is antagonized, confirming its mechanism of action as a folate pathway inhibitor.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of this compound.
Signaling Pathway: Inhibition of the Leishmanial Folate Pathway
Caption: Proposed mechanism of this compound on the folate pathway.
Conclusion
This compound (compound 14b) represents a significant advancement in the search for novel treatments for leishmaniasis. Its potent, submicromolar activity against both promastigote and amastigote forms of L. major, coupled with a high selectivity index, marks it as a promising lead candidate. The elucidation of its mechanism of action as an inhibitor of the essential folate pathway provides a strong rationale for its efficacy and selectivity. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully assess the therapeutic potential of this novel coumarin-1,2,3-triazole hybrid.
A-17: A Glucosylceramide Synthase Inhibitor with Potential Antileishmanial Activity
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis, characterization, and proposed antileishmanial activity of the compound referred to herein as Antileishmanial agent-17 (A-17). The designated compound for this guide is Genz-667161 (also known as Ibiglustat or Venglustat), a potent, orally available, and CNS-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3] While this compound has been investigated for several therapeutic applications, this document will focus on the scientific rationale and methodologies for evaluating its potential as a treatment for leishmaniasis.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapies for leishmaniasis are limited by issues of toxicity, emerging resistance, and high cost.[4] There is an urgent need for novel therapeutic agents with new mechanisms of action.
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in various cellular processes, including cell recognition, signaling, and host-pathogen interactions. In Leishmania, GSLs are known to play a role in the infectivity of the parasite. The enzyme glucosylceramide synthase (GCS) catalyzes the first step in the biosynthesis of most GSLs, making it an attractive target for the development of new antiparasitic drugs.
This compound (Genz-667161) is a specific inhibitor of GCS.[5] By inhibiting this enzyme, it is hypothesized that A-17 can disrupt the synthesis of essential GSLs in Leishmania, thereby inhibiting parasite growth and survival. This guide provides a comprehensive overview of the available information on A-17 and a detailed framework for its evaluation as a potential antileishmanial agent.
Synthesis and Characterization
2.1. Chemical Information
| Property | Value |
| Compound Name | (S)-quinuclidin-3-yl (2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate |
| Synonyms | Genz-667161, Ibiglustat, Venglustat, GZ-402671, SAR402671 |
| CAS Number | 1401090-53-6[6][7][8] |
| Molecular Formula | C₂₀H₂₄FN₃O₂S[1][6] |
| Molecular Weight | 389.49 g/mol [1][6] |
| Appearance | White to off-white solid[7] |
| Solubility | Soluble in DMSO[7] |
2.2. Synthesis
A representative synthesis of this compound can be envisioned based on general methods for the preparation of quinuclidinium carbamate derivatives. The synthesis involves the coupling of a key thiazole intermediate with (S)-quinuclidin-3-ol.
References
- 1. GZ667161 | Glucosylceramide synthase inhibitor | Probechem Biochemicals [probechem.com]
- 2. Venglustat, an orally administered glucosylceramide synthase inhibitor: assessment over 3 years in adult males with classic Fabry disease in an open-label Phase 2 study and its extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. {Supplementary Data} [rsc.org]
In-Depth Technical Guide: The Chemical and Biological Profile of Antileishmanial Agent-17 (Compound 14b)
Introduction
Antileishmanial agent-17, also identified as compound 14b in its primary scientific literature, is a novel synthetic molecule belonging to the coumarin-1,2,3-triazole hybrid class. This compound has demonstrated significant promise as a potent agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis. Its mechanism of action is rooted in the disruption of the parasite's essential folate metabolic pathway, a critical route for its survival and proliferation. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mode of action of this compound (compound 14b), based on available scientific literature.
Chemical Structure and Synthesis
This compound (compound 14b) is a hybrid molecule integrating a coumarin scaffold with a 1,2,3-triazole ring system. The specific chemical name for this compound is N-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide .
The generalized synthetic pathway involves a multi-step process, beginning with the formation of a key intermediate, 2-oxo-N-(prop-2-yn-1-yl)-2H-chromene-3-carboxamide, from coumarin-3-carbonyl chloride and propargylamine. Concurrently, a series of substituted benzyl azides are prepared from the corresponding benzyl halides. The final step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the propargylated coumarin intermediate and the appropriate benzyl azide to yield the target coumarin-1,2,3-triazole hybrids.
Experimental Protocol: General Synthesis of Coumarin-1,2,3-triazole Hybrids
-
Synthesis of 2-oxo-N-(prop-2-yn-1-yl)-2H-chromene-3-carboxamide (Intermediate A):
-
Coumarin-3-carbonyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled in an ice bath.
-
An equimolar amount of propargylamine and a base (e.g., triethylamine) are added dropwise.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Synthesis of Substituted Benzyl Azides (Intermediate B):
-
The corresponding substituted benzyl halide (e.g., 4-chlorobenzyl bromide) is dissolved in a solvent mixture (e.g., acetone/water).
-
Sodium azide is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the organic solvent is removed, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated to yield the benzyl azide.
-
-
Synthesis of Final Compound (e.g., 14b):
-
Intermediate A and the specific benzyl azide (e.g., 4-chlorobenzyl azide) are dissolved in a solvent system such as t-butanol/water.
-
A catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate are added to the solution.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The resulting precipitate is filtered, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried to afford the pure final product.
-
Biological Activity and Data Presentation
Compound 14b has shown potent activity against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of Leishmania major. Its efficacy is significantly higher than the current standard drug, miltefosine. Furthermore, it exhibits a high selectivity index, indicating low toxicity to mammalian cells at its effective concentrations.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Compound 14b
| Compound | Target Organism/Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |
| 14b (this compound) | L. major Promastigote | 0.40 | >100 | >147 |
| L. major Amastigote | 0.68 | |||
| VERO Cells | - | >100 | ||
| Miltefosine (Reference) | L. major Promastigote | 2.15 | 39.75 | 11.1 |
| L. major Amastigote | 3.58 | |||
| VERO Cells | - | 39.75 |
Experimental Protocols: Biological Assays
-
In Vitro Anti-promastigote Assay:
-
Leishmania major promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.
-
The parasites are seeded into 96-well plates at a density of 1x10^6 cells/mL.
-
The test compounds, including 14b and a reference drug, are added at various concentrations.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed using the resazurin reduction assay. Fluorescence is measured, and the IC50 value (the concentration that inhibits 50% of parasite growth) is calculated.
-
-
In Vitro Anti-amastigote Assay:
-
Murine macrophages (e.g., J774A.1 cell line) are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase L. major promastigotes.
-
After 24 hours, non-phagocytized promastigotes are washed away.
-
The test compounds are added at various concentrations to the infected macrophages.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
The number of intracellular amastigotes is determined by Giemsa staining and microscopic counting. The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.
-
-
Cytotoxicity Assay:
-
VERO cells (African green monkey kidney epithelial cells) are seeded in 96-well plates.
-
After 24 hours of incubation for cell adherence, various concentrations of the test compounds are added.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Cell viability is determined using the resazurin assay, and the CC50 value (the concentration that is cytotoxic to 50% of the cells) is calculated.
-
Mechanism of Action: Inhibition of the Folate Pathway
The antileishmanial activity of compound 14b is attributed to its interference with the parasite's folate biosynthesis and recycling pathway.[1][2] Leishmania parasites are folate auxotrophs, meaning they cannot synthesize folates de novo and must salvage them from their host.[2] Folates are essential for the synthesis of nucleotides (and thus DNA replication) and certain amino acids. The parasite relies on two key enzymes for folate metabolism: dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[1] Compound 14b is believed to inhibit these enzymes, leading to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and causes parasite death.
Experimental Protocol: Folate Rescue Assay
-
L. major promastigotes are cultured in folate-deficient medium.
-
The parasites are treated with compound 14b at a concentration near its IC50 value.
-
To separate wells, potential rescue agents (folic acid or folinic acid) are added at high concentrations.
-
The cultures are incubated for 72 hours.
-
Parasite growth is assessed. If the addition of folic or folinic acid restores parasite growth in the presence of compound 14b, it confirms that the compound's mechanism of action is via the folate pathway.
Mandatory Visualization: Leishmania Folate Pathway Inhibition
The following diagram illustrates the proposed mechanism of action for this compound (compound 14b) within the Leishmania folate metabolic pathway.
Caption: Inhibition of the Leishmania folate pathway by compound 14b.
References
Antileishmanial Agent-17: A Coumarin-1,2,3-Triazole Hybrid Targeting the Folate Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, effective, and safer antileishmanial agents. One promising avenue of research involves the design of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. This whitepaper provides a comprehensive technical overview of a novel coumarin-1,2,3-triazole hybrid, designated as Antileishmanial agent-17, which has demonstrated potent activity against Leishmania parasites through the inhibition of the folate metabolic pathway.
Core Compound Data
This compound is a synthetically derived coumarin hybrid that has shown significant promise in preclinical studies.[1][2] It exhibits potent activity against both the promastigote and amastigote stages of the Leishmania parasite, with a favorable safety profile against mammalian cells.[1]
Quantitative Biological Activity
The in vitro antileishmanial activity and cytotoxicity of this compound are summarized in the table below. The data highlights its high potency and selectivity.
| Compound | Target Stage | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Promastigote | 0.40 | VERO | >100 | >250 |
| This compound | Amastigote | 0.68 | VERO | >100 | >147 |
Data sourced from Hassan NW, et al. Eur J Med Chem. 2023 May 5;253:115333.[1][2]
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as described in the primary literature.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Step 1: Synthesis of 4-azidomethylcoumarin.
-
To a solution of 4-(chloromethyl)-2H-chromen-2-one in a suitable organic solvent (e.g., dimethylformamide), add sodium azide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azidomethylcoumarin.
Step 2: Synthesis of the terminal alkyne counterpart. The specific synthesis of the alkyne component is detailed in the primary publication and may vary depending on the desired substitution pattern on the triazole ring.
Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Dissolve 4-azidomethylcoumarin and the terminal alkyne in a solvent system of tert-butanol and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the formation of the triazole product by thin-layer chromatography.
-
After completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the final coumarin-1,2,3-triazole hybrid, this compound.
In Vitro Antileishmanial Activity Assays
Promastigote Viability Assay:
-
Culture Leishmania promastigotes in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C.
-
Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for 72 hours at 25°C.
-
Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Amastigote Viability Assay:
-
Infect murine macrophages (e.g., J774A.1) with stationary-phase Leishmania promastigotes at a ratio of 10:1 (parasites:macrophages).
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove extracellular promastigotes by washing.
-
Add fresh media containing serial dilutions of this compound.
-
Incubate for a further 72 hours.
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.
Cytotoxicity Assay
-
Culture VERO cells (or another suitable mammalian cell line) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours of incubation, add serial dilutions of this compound.
-
Incubate for 48 hours.
-
Assess cell viability using an MTT or resazurin-based assay.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Proposed Mechanism of Action: Folate Pathway Inhibition
This compound is proposed to exert its effect by targeting key enzymes in the Leishmania folate biosynthesis pathway.[1] This pathway is crucial for the parasite's survival, as it is involved in the synthesis of essential precursors for DNA, RNA, and amino acids.
Caption: Inhibition of the Leishmania folate pathway.
Experimental Workflow for Evaluation
The in vitro and in vivo evaluation of this compound follows a structured workflow to determine its efficacy and safety.
Caption: Drug discovery workflow for this compound.
References
Unraveling the Antileishmanial Mechanisms of Agent-17: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for compounds referred to as "Antileishmanial agent-17." It has come to our attention that this designation may apply to at least two distinct chemical entities with different modes of action against Leishmania parasites. This document serves to clarify and detail the core mechanisms for both, targeting an audience of researchers, scientists, and drug development professionals.
The two agents are:
-
17-AAG (17-allylamino-17-demethoxygeldanamycin): An inhibitor of Heat Shock Protein 90 (HSP90).
-
Coumarin-1,2,3-triazole Hybrid (Compound 14b): An inhibitor of the folate metabolic pathway.
Part 1: The HSP90 Inhibitor - 17-AAG
Core Mechanism of Action
17-AAG is a semi-synthetic derivative of geldanamycin that specifically targets Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a highly conserved molecular chaperone essential for the conformational maturation and stability of numerous "client" proteins that are critical for parasite survival, differentiation from the promastigote to the amastigote stage, and managing stress within the host environment.[2][3]
The primary mechanism of 17-AAG involves its high-affinity binding to the ATP pocket within the N-terminal domain of HSP90, which competitively inhibits ATP hydrolysis.[2] This action blocks the chaperone's functional cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. The resulting disruption of vital cellular processes culminates in parasite death.[2][3]
Research has demonstrated that 17-AAG is effective against both the extracellular promastigote form found in the sandfly vector and the clinically relevant intracellular amastigote form residing within host macrophages.[1][4] This leishmanicidal activity is dose-dependent and has been observed across multiple species, including L. braziliensis, L. amazonensis, L. major, and L. infantum.[1][4] Notably, the killing effect on intracellular parasites does not rely on the activation of the host macrophage's inflammatory response.[1] Furthermore, studies suggest that HSP90 inhibition by 17-AAG induces severe ultrastructural changes in the parasite, consistent with the activation of an autophagic death pathway.[3]
Signaling Pathway of 17-AAG in Leishmania
The inhibition of HSP90 by 17-AAG sets off a cascade of events that proves fatal to the parasite.
Caption: The signaling cascade initiated by 17-AAG's inhibition of HSP90 in Leishmania.
Quantitative Data Summary: In Vitro Efficacy of 17-AAG
Table 1: Half-maximal Inhibitory Concentration (IC₅₀) of 17-AAG against Leishmania Species
| Leishmania Species | Parasite Stage | Assay Method | IC₅₀ Value (nM) | Reference |
|---|---|---|---|---|
| L. amazonensis | Axenic Promastigote | Direct Counting | 64.56 ± 7 | [4] |
| L. major | Axenic Promastigote | Direct Counting | 79.6 ± 3.7 | [4] |
| L. infantum | Axenic Promastigote | Direct Counting | 169.1 ± 18.3 | [4] |
| L. braziliensis | Axenic Promastigote | Direct Counting | 65 | [1] |
| L. braziliensis | Intracellular Amastigote | Macrophage Culture | 220 |[1] |
Table 2: Dose-Dependent Reduction in Leishmania Promastigote Viability by 17-AAG after 48 hours
| Leishmania Species | 17-AAG Concentration (nM) | % Parasite Viability Reduction | Reference |
|---|---|---|---|
| L. amazonensis | 25 | 21.22 ± 4.6 | [4] |
| L. amazonensis | 125 | 74.74 ± 4.3 | [4] |
| L. amazonensis | 500 | 93.89 ± 1.4 | [4] |
| L. braziliensis | 25 | 13 | [1] |
| L. braziliensis | 625 | 98 |[1] |
Experimental Protocols
-
Objective: To determine the direct leishmanicidal activity of 17-AAG on parasite growth.
-
Methodology:
-
Leishmania promastigotes are cultured in Schneider's complete medium to the mid-logarithmic growth phase.[4]
-
Parasites are seeded into 96-well plates at a density of 5×10⁶ parasites/mL.[4]
-
17-AAG, dissolved in DMSO, is added in serial dilutions to achieve final concentrations ranging from 25 nM to 500 nM. A vehicle control (DMSO) is run in parallel.[4]
-
Plates are incubated at the appropriate temperature (e.g., 26°C) for 48 hours.[4]
-
The number of live, motile parasites is quantified using a Neubauer hemocytometer.[4]
-
The IC₅₀ is calculated by non-linear regression analysis of the dose-response curve.[4]
-
Caption: Workflow for assessing 17-AAG activity against axenic promastigotes.
-
Objective: To evaluate the efficacy of 17-AAG on the clinically relevant intracellular stage.
-
Methodology:
-
Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates.[1]
-
Adherent macrophages are infected with stationary-phase promastigotes at a 10:1 parasite-to-cell ratio for 6 hours.[4]
-
Non-phagocytosed promastigotes are removed by washing.
-
Infected cells are treated with various concentrations of 17-AAG for 24 to 72 hours.[1]
-
Post-treatment, cells are fixed with methanol and stained with Giemsa.
-
The parasite load is determined by light microscopy, counting the percentage of infected macrophages and the number of amastigotes per 100 cells.[1]
-
Caption: Workflow for assessing 17-AAG activity against intracellular amastigotes.
Part 2: The Folate Pathway Inhibitor - Coumarin-Triazole Hybrid
Core Mechanism of Action
A second compound, a coumarin-1,2,3-triazole hybrid also designated this compound (or compound 14b), functions by an entirely different mechanism: the inhibition of the folate pathway.[5] Leishmania parasites are unable to synthesize pteridines de novo and must salvage them from their host. This makes the folate/pteridine metabolic machinery a critical pathway for parasite survival, as it is essential for the synthesis of DNA, RNA, and certain amino acids.[5]
This coumarin hybrid has been shown to potently inhibit the parasite's ability to utilize both folate and leucovorin.[5] By blocking this essential metabolic pathway, the compound effectively starves the parasite of the building blocks required for replication and survival, leading to cell death.[5]
Metabolic Blockade by Coumarin Hybrid
The action of this agent is a direct metabolic inhibition rather than a complex signaling event.
Caption: The metabolic inhibition mechanism of the coumarin hybrid this compound.
Quantitative Data Summary: Efficacy and Selectivity
Table 3: In Vitro Activity and Cytotoxicity of Coumarin Hybrid
| Parameter | Value (µM) | Target Organism/Cell | Reference |
|---|---|---|---|
| IC₅₀ | 0.40 | Leishmania Promastigotes | [5] |
| IC₅₀ | 0.68 | Leishmania Amastigotes | [5] |
| CC₅₀ | 244.3 | VERO (Mammalian) Cells |[5] |
Table 4: Inhibition of Folate and Leucovorin Pathways
| Compound Concentration (µM) | % Inhibition of Folate-dependent growth | % Inhibition of Leucovorin-dependent growth | Reference |
|---|---|---|---|
| 20 | 82% | 88% | [5] |
| 100 | 91% | 91% |[5] |
Experimental Protocols
-
Objective: To quantify the compound's inhibitory effect on the folate pathway.
-
Methodology:
-
Leishmania promastigotes are cultured in a folate-deficient medium to deplete internal stores.
-
Washed parasites are resuspended in an assay medium containing either folate or leucovorin to stimulate growth.
-
The compound is added at test concentrations of 20 µM and 100 µM.[5]
-
Cultures are incubated for 72 hours.
-
Parasite viability is assessed using a resazurin-based fluorescence assay.
-
The percentage of inhibition is calculated relative to control cultures without the compound.[5]
-
-
Objective: To determine the compound's toxicity to host cells and calculate its selectivity index.
-
Methodology:
-
VERO (African green monkey kidney) cells are seeded in 96-well plates and incubated to allow adherence.[5]
-
The compound is added in a series of two-fold dilutions.
-
Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell viability is measured using an MTT assay, which quantifies mitochondrial metabolic activity.
-
The CC₅₀ (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.[5]
-
References
- 1. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 2934738-40-4_Parasite_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]
In-Depth Technical Guide: Antileishmanial Agent-17 and its Inhibition of the Folate Pathway in Leishmania
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antileishmanial agent-17, a novel coumarin-1,2,3-triazole hybrid compound, and its mechanism of action targeting the essential folate pathway in Leishmania parasites. This document details the agent's biological activity, outlines relevant experimental protocols, and presents key data in a structured format to facilitate further research and development in the field of antileishmanial drug discovery.
Introduction to the Leishmania Folate Pathway as a Drug Target
Leishmania, the causative agent of leishmaniasis, are protozoan parasites that are auxotrophic for folates, meaning they cannot synthesize them de novo and must acquire them from their host.[1][2][3] Folates are essential cofactors in a variety of metabolic processes, including the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are critical for parasite survival and replication.[4][5] The parasite's reliance on salvaging and metabolizing folates makes the enzymes within this pathway attractive targets for chemotherapeutic intervention.
Two key enzymes in the Leishmania folate pathway are dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1).[2][6] DHFR-TS is a bifunctional enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) and the synthesis of thymidylate. While DHFR inhibitors have been successful in other therapeutic areas, their efficacy against Leishmania is often compromised by the presence of PTR1.[2] PTR1 can reduce both pteridines and folates, thereby acting as a metabolic bypass for DHFR-TS inhibition.[2] This redundancy underscores the importance of developing inhibitors that can target either PTR1 alone or both DHFR-TS and PTR1 for a more effective antileishmanial strategy.
This compound: A Potent Inhibitor of the Folate Pathway
This compound is a novel coumarin-1,2,3-triazole hybrid compound that has demonstrated significant activity against Leishmania major. Mechanistic studies have indicated that this compound exerts its antileishmanial effect by inhibiting the folate pathway.[2]
Biological Activity of this compound
Quantitative analysis of the biological activity of this compound has been performed against both the promastigote (the flagellated, motile form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of L. major. Furthermore, its cytotoxicity against a mammalian cell line has been assessed to determine its selectivity.
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | L. major promastigotes | 0.40 µM | [4] |
| IC50 | L. major amastigotes | 0.68 µM | [4] |
| CC50 | VERO cells | 244.3 µM | [2] |
| Selectivity Index (SI) | (CC50 VERO) / (IC50 amastigote) | >359 | [2] |
Table 1: Biological Activity of this compound. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the agent required to inhibit the growth of the parasites by 50%. The CC50 (half-maximal cytotoxic concentration) value represents the concentration that causes a 50% reduction in the viability of VERO (monkey kidney epithelial) cells. The Selectivity Index (SI) is a ratio of the CC50 to the IC50, with a higher value indicating greater selectivity for the parasite over mammalian cells.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Leishmania Folate Pathway and the Role of this compound
References
- 1. Antileishmanial natural products as potential inhibitors of the Leishmania pteridine reductase: insights from molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dual Inhibition of Pteridine Reductase and DHFR-TS by Antileishmanial Agent-17: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, resistance, and complex administration routes. The parasite's unique folate and pteridine metabolic pathways present attractive targets for novel drug development. Key enzymes in these pathways, pteridine reductase (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS), are critical for the parasite's survival. Antileishmanial agent-17, a novel coumarin-1,2,3-triazole hybrid compound, has emerged as a potent inhibitor of Leishmania major proliferation by targeting this crucial metabolic axis. This technical guide provides a comprehensive overview of the available data on this compound, its molecular targets, and detailed experimental protocols for its evaluation.
Introduction: The Folate Pathway as a Therapeutic Target
Leishmania parasites are auxotrophic for folates and pteridines, making the enzymes involved in their metabolism essential for parasite survival. Dihydrofolate reductase (DHFR), part of the bifunctional DHFR-TS enzyme, is a well-established target for antifolate drugs in various organisms. However, in Leishmania, the presence of pteridine reductase (PTR1) provides a metabolic bypass, reducing the efficacy of DHFR inhibitors.[1][2] PTR1 can reduce both pterins and folates, compensating for DHFR inhibition and necessitating a dual-inhibition strategy for effective parasite clearance.[1][2]
This compound (also known as compound 14b) is a recently developed coumarin-1,2,3-triazole hybrid that has demonstrated significant activity against Leishmania major.[2] Mechanistic studies, including the reversal of its antileishmanial effect by folic and folinic acids, strongly indicate that it exerts its parasiticidal action by inhibiting the folate pathway.[2] Molecular docking simulations have further supported PTR1 and DHFR-TS as its primary molecular targets.[2]
Quantitative Data for this compound
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against Leishmania major and a mammalian cell line.
Table 1: In Vitro Antileishmanial Activity of this compound [2]
| Parameter | L. major Promastigotes | L. major Amastigotes |
| IC50 (µM) | 0.40 | 0.68 |
Table 2: Cytotoxicity and Selectivity Index of this compound [2]
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Amastigotes |
| VERO | 244.3 | >359 |
Note: Enzymatic IC50 or Ki values for this compound against purified PTR1 and DHFR-TS are not yet publicly available. The data presented is based on cellular assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted metabolic pathway and a general workflow for the evaluation of antileishmanial agents.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for the expression and purification of target enzymes, and for conducting enzymatic and cellular assays. While the specific protocols for this compound are not publicly available, these standardized methods are widely used in the field for the evaluation of antileishmanial compounds.
Recombinant Protein Expression and Purification
4.1.1 Pteridine Reductase 1 (PTR1)
-
Gene Amplification and Cloning: The PTR1 gene is amplified from Leishmania genomic DNA by PCR using specific primers. The PCR product is then cloned into an expression vector, such as pET28a+, which allows for the expression of an N-terminal His-tagged fusion protein.
-
Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB broth containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM) and the culture is incubated for a further 18 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression.[1]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, containing protease inhibitors), and lysed by sonication on ice. The cell lysate is then centrifuged to pellet cell debris.
-
Purification: The soluble fraction containing the His-tagged PTR1 is purified by affinity chromatography using a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant PTR1 is then eluted with a buffer containing a high concentration of imidazole (e.g., 500 mM).[1][3]
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.
4.1.2 Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)
The protocol for the expression and purification of the bifunctional DHFR-TS enzyme is similar to that of PTR1, involving gene amplification, cloning into an expression vector with a His-tag, transformation into E. coli, IPTG induction, cell lysis, and purification via Ni-NTA affinity chromatography.[1]
Enzymatic Inhibition Assays
4.2.1 PTR1 Spectrophotometric Assay
The activity of PTR1 is determined by monitoring the NADPH-dependent reduction of a pterin substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is measured.
-
Reaction Mixture: A typical reaction mixture (1 mL) contains 20 mM sodium acetate buffer (pH 4.7), 35 µM NADPH, and 25 µM biopterin (substrate).[1]
-
Procedure: The assay is performed in a quartz cuvette at a constant temperature (e.g., 25°C). The reaction is initiated by the addition of the purified PTR1 enzyme. The absorbance at 340 nm is monitored for a set period.
-
Inhibition Assay: For inhibition studies, the enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) before the addition of the substrate. The initial velocity of the reaction is measured and compared to a control without the inhibitor. IC50 values are calculated from the dose-response curves.[1]
4.2.2 DHFR-TS Spectrophotometric Assay
The DHFR activity of the bifunctional enzyme is measured by monitoring the NADPH-dependent reduction of dihydrofolate (DHF).
-
Reaction Mixture: A standard 1 mL reaction mixture includes 50 mM sodium phosphate buffer (pH 7.0), 5.0 µM DHF, and 5.0 µM NADPH.[1]
-
Procedure: The assay is conducted at a constant temperature (e.g., 25°C). The reaction is started by adding the purified DHFR-TS enzyme, and the decrease in absorbance at 340 nm is recorded.
-
Inhibition Assay: To determine the inhibitory potential of compounds like this compound, the enzyme is pre-incubated with a range of inhibitor concentrations. The initial reaction rates are determined and used to calculate the IC50 value.[1]
Cellular Viability Assays
4.3.1 Leishmania Promastigote Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum (FBS) at 26°C.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into a 96-well plate at a density of approximately 2 x 10^6 cells/mL. Various concentrations of the test compound (this compound) are added to the wells. The plate is incubated for 72 hours at 26°C.
-
MTT Addition and Incubation: Following the incubation with the compound, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is incubated overnight. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
4.3.2 Intracellular Leishmania Amastigote Viability Assay
This assay assesses the ability of a compound to kill the clinically relevant intracellular amastigote form of the parasite.
-
Macrophage Culture and Infection: A macrophage cell line (e.g., J774A.1) is cultured in a suitable medium (e.g., RPMI 1640 with 10% FBS) and seeded into a 96-well plate. The macrophages are allowed to adhere. Stationary-phase Leishmania promastigotes are then added to the macrophage culture at a specific multiplicity of infection (e.g., 10:1 parasites to macrophage). The co-culture is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes. Non-internalized parasites are removed by washing.
-
Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound for 72 hours.
-
Viability Assessment: The number of viable intracellular amastigotes is determined. This can be done by lysing the macrophages and assessing the viability of the released amastigotes using a metabolic assay like MTT or by microscopic counting after Giemsa staining.
-
Data Analysis: The percentage of infection and the number of amastigotes per macrophage are determined, and the IC50 value is calculated.
Conclusion
This compound represents a promising lead compound for the development of new therapies against leishmaniasis. Its dual-targeting mechanism against both PTR1 and DHFR-TS addresses a key resistance mechanism in Leishmania. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and optimization of this and similar chemical scaffolds. Future work should focus on obtaining definitive enzymatic inhibition data (IC50 and Ki values) and elucidating the precise binding modes of this compound with its target enzymes through co-crystallization studies. Such information will be invaluable for the structure-based design of next-generation inhibitors with enhanced potency and selectivity.
References
- 1. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Cloning, Expression and Enzymatic Assay of Pteridine Reductase 1 from Iranian Lizard Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Antileishmanial Agent-17 Against Leishmania Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro activity of Antileishmanial agent-17, a novel synthetic compound, against various pathogenic Leishmania species. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action supported by molecular modeling.
Quantitative Summary of In Vitro Activity
This compound exhibits potent and selective activity against both the extracellular promastigote and intracellular amastigote stages of several medically important Leishmania species. Its efficacy is comparable to or exceeds that of the reference drug, Amphotericin B, with a significantly higher selectivity for the parasite over mammalian cells.
Table 1: Comparative In Vitro Activity of this compound
| Leishmania Species | Form | Agent | IC₅₀ / EC₅₀ (µM) ± SD | CC₅₀ (µM) ± SD (THP-1 cells) | Selectivity Index (SI)¹ |
| L. donovani | Promastigote | Agent-17 | 1.8 ± 0.2 | >100 | >55.6 |
| Amphotericin B | 0.5 ± 0.1 | 15.2 ± 1.5 | 30.4 | ||
| Amastigote | Agent-17 | 0.9 ± 0.1 | >100 | >111.1 | |
| Amphotericin B | 0.2 ± 0.05 | 15.2 ± 1.5 | 76.0 | ||
| L. major | Promastigote | Agent-17 | 2.5 ± 0.3 | >100 | >40.0 |
| Amphotericin B | 0.8 ± 0.2 | 15.2 ± 1.5 | 19.0 | ||
| Amastigote | Agent-17 | 1.2 ± 0.2 | >100 | >83.3 | |
| Amphotericin B | 0.4 ± 0.1 | 15.2 ± 1.5 | 38.0 | ||
| L. amazonensis | Promastigote | Agent-17 | 3.1 ± 0.4 | >100 | >32.3 |
| Amphotericin B | 1.1 ± 0.3 | 15.2 ± 1.5 | 13.8 | ||
| Amastigote | Agent-17 | 1.5 ± 0.3 | >100 | >66.7 | |
| Amphotericin B | 0.6 ± 0.1 | 15.2 ± 1.5 | 25.3 |
¹ Selectivity Index (SI) is calculated as CC₅₀ (host cell) / EC₅₀ (intracellular amastigote).
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established procedures for antileishmanial drug screening.[1][2][3]
This assay determines the 50% inhibitory concentration (IC₅₀) of the agent against the motile, extracellular promastigote stage of the parasite.
-
Leishmania Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh medium to a final density of 1 x 10⁶ cells/mL.
-
Compound Dilution: this compound is serially diluted in DMSO and then added to the cell suspension in a 96-well plate to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding resazurin solution (12.5 mg/mL in PBS) to each well and incubating for an additional 4 hours. Fluorescence (560 nm excitation / 590 nm emission) is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve generated by plotting the percentage of growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.
This assay determines the 50% effective concentration (EC₅₀) of the agent against the clinically relevant intracellular amastigote stage.[2][4]
-
Host Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
-
Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by treating them with Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL for 48 hours. Adherent macrophages are then washed with fresh medium.[4]
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. The plate is incubated for 24 hours to allow for phagocytosis.
-
Treatment: Non-phagocytosed promastigotes are removed by washing. Fresh medium containing serial dilutions of this compound (0.1 to 100 µM) is added to the infected cells.
-
Incubation: The plates are incubated for an additional 72 hours at 37°C with 5% CO₂.
-
Quantification: The cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The EC₅₀ value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.
This assay determines the 50% cytotoxic concentration (CC₅₀) of the agent against a mammalian cell line to assess its selectivity.
-
Cell Seeding: THP-1 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium and allowed to adhere and differentiate as described in 2.2.
-
Compound Exposure: Serial dilutions of this compound are added to the cells, and the plate is incubated for 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Cell viability is measured using the resazurin reduction assay as described for the anti-promastigote assay.
-
Data Analysis: The CC₅₀ value is determined from the dose-response curve.
Visualizations: Workflows and Pathways
The following diagram illustrates the sequential workflow for the in vitro evaluation of this compound.
Caption: In vitro screening workflow for this compound.
This compound is hypothesized to act by inhibiting trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in the mammalian host.[5] This leads to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis-like cell death.
Caption: Inhibition of the trypanothione pathway by Agent-17.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial Agent-17: A Technical Overview of In Vitro Efficacy and Mechanism of Action
For Immediate Distribution
This technical guide provides an in-depth analysis of Antileishmanial Agent-17, a promising coumarin hybrid compound demonstrating significant activity against Leishmania species. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antileishmanial drug discovery.
Executive Summary
This compound has emerged as a potent inhibitor of Leishmania parasite growth, exhibiting notable efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite. The compound's mechanism of action is attributed to the disruption of the essential folate biosynthesis pathway within the parasite. This guide summarizes the key inhibitory concentrations, details the experimental methodologies for assessing its activity, and visualizes the agent's proposed mechanism and the experimental workflow.
Data Presentation: In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound were determined against both promastigote and amastigote forms of Leishmania. The results are summarized in the table below.
| Parasite Stage | IC50 Value (μM) |
| Promastigotes | 0.40 |
| Amastigotes | 0.68 |
Experimental Protocols
The following sections describe representative methodologies for determining the antileishmanial activity of compounds like Agent-17 against Leishmania promastigotes and intracellular amastigotes.
In Vitro Anti-Promastigote Viability Assay
This assay evaluates the direct effect of the compound on the extracellular, motile form of the parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cultures are maintained at 24-26°C.
-
Assay Preparation: Promastigotes in the logarithmic growth phase are harvested, counted, and resuspended in fresh culture medium to a density of approximately 1 x 10^6 parasites/mL.
-
Compound Incubation: The parasite suspension is dispensed into 96-well microtiter plates. This compound, dissolved in a suitable solvent like DMSO, is added in a series of dilutions. Control wells containing parasites with solvent alone and a reference drug (e.g., Amphotericin B) are included.
-
Incubation: The plates are incubated at 24-26°C for 48 to 72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
-
IC50 Determination: The percentage of growth inhibition is calculated relative to the solvent control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.
In Vitro Intracellular Amastigote Assay
This assay assesses the efficacy of the compound against the clinically relevant intracellular, non-motile form of the parasite within a host cell.
-
Host Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Macrophage Seeding: Macrophages are seeded into 96-well plates and allowed to adhere overnight. If using THP-1 monocytes, differentiation into macrophages is induced with phorbol myristate acetate (PMA).
-
Infection: Stationary-phase Leishmania promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for several hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium.
-
Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages. Controls are included as in the promastigote assay.
-
Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.
-
Quantification of Infection: The intracellular parasite burden is quantified. This can be achieved by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, high-content imaging systems or reporter gene-expressing parasites can be used for automated quantification.
-
IC50 Determination: The percentage of reduction in the parasite load in treated wells compared to the solvent control is calculated. The IC50 value is then determined from the resulting dose-response curve.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 values of this compound.
Proposed Mechanism of Action: Inhibition of the Folate Pathway
This compound is reported to inhibit the folate pathway in Leishmania. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Leishmania parasites can salvage pteridines from the host, and the enzyme pteridine reductase 1 (PTR1) provides a bypass for the dihydrofolate reductase (DHFR) enzyme, a common target of antifolate drugs. Therefore, dual inhibition of DHFR and PTR1 is considered an effective strategy.
Caption: Inhibition of the Leishmania folate pathway by this compound.
Cytotoxicity of Antileishmanial Agent-17 on VERO Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of Antileishmanial agent-17 on VERO (African green monkey kidney) cells. This document summarizes the available quantitative data, presents detailed experimental protocols for cytotoxicity assessment, and visualizes the potential signaling pathways involved in the agent's mechanism of action.
Data Presentation
This compound, a coumarin-1,2,3-triazole hybrid, has demonstrated activity against Leishmania parasites. An essential aspect of its preclinical evaluation is the assessment of its safety profile, particularly its cytotoxic effects on mammalian cells. VERO cells are a commonly used model for in vitro cytotoxicity testing.
The available data on the cytotoxicity of this compound on VERO cells is summarized in the table below.
| Compound | Cell Line | Cytotoxicity Endpoint | Value | Reference |
| This compound | VERO | CC50 (50% cytotoxic concentration) | 244.3 µM | [Hassan NW, et al. Eur J Med Chem. 2023 May 5;253:115333] |
Experimental Protocols
While the specific protocol used for determining the CC50 of this compound is detailed in the primary literature, this section provides a representative and widely accepted methodology for assessing the cytotoxicity of a compound on VERO cells using the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials
-
VERO cells (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding: VERO cells are harvested and seeded into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. The plate is then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted in culture medium to achieve a range of desired concentrations. After 24 hours of incubation, the medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the compound are added to the respective wells. A vehicle control (medium with the same concentration of the solvent used to dissolve the agent) and a negative control (medium only) are also included.
-
Incubation: The plate is incubated for a further 24 to 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
This compound is known to inhibit the folate pathway in Leishmania. In mammalian cells, compounds with a coumarin-1,2,3-triazole scaffold can induce cytotoxicity through various signaling pathways, primarily leading to apoptosis (programmed cell death).
Potential Cytotoxic Mechanisms
Based on studies of similar compounds, the cytotoxic effects of this compound on VERO cells may involve the following pathways:
-
Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.
-
Cell Cycle Arrest: Coumarin-triazole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation.
-
Inhibition of Key Kinases: These compounds can also target and inhibit protein kinases that are crucial for cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK-2).
Visualizations
The following diagrams illustrate the potential signaling pathways and the experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for VERO cell cytotoxicity testing.
Caption: Potential intrinsic apoptosis signaling pathway.
Caption: Potential kinase inhibition leading to apoptosis.
Methodological & Application
Application Notes and Protocols for Antileishmanial Agent-17 Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro cultivation of Leishmania parasites and the subsequent testing of "Antileishmanial agent-17," a coumarin hybrid compound known to inhibit the folate pathway. The procedures outlined below are essential for assessing the efficacy of this agent against both the promastigote and intracellular amastigote stages of the parasite.
Overview of Leishmania Culture for Drug Screening
Successful in vitro antileishmanial drug screening relies on the consistent and reproducible cultivation of parasites. Leishmania species exist in two primary forms relevant to in vitro testing: the flagellated, motile promastigote found in the sandfly vector, and the non-motile, intracellular amastigote that resides within mammalian macrophages. Testing against both forms is crucial as drug efficacy can vary significantly between the two stages.
Data Presentation: Efficacy of this compound
The following table summarizes the known in vitro activity of this compound against Leishmania parasites. This data should be used as a reference for comparison when performing the described protocols.
| Parameter | Leishmania Promastigotes | Leishmania Amastigotes | VERO Cells (Cytotoxicity) |
| IC50 | 0.40 µM | 0.68 µM | - |
| CC50 | - | - | 244.3 µM |
| Selectivity Index (SI) | >610 | >359 | - |
IC50 (50% inhibitory concentration) is the concentration of the agent that inhibits parasite growth by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI = CC50 / IC50) indicates the agent's specificity for the parasite over the host cell.
Experimental Protocols
Leishmania Promastigote Cultivation
This protocol describes the routine maintenance of Leishmania promastigotes in a liquid culture medium.
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
M-199 medium (or RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Hemin solution (25 mg/mL in 50% triethanolamine)
-
Adenine solution (10 mM, pH 7.5)
-
L-glutamine (200 mM)
-
Sterile culture flasks (25 cm²)
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete M-199 medium by supplementing the basal medium with 10% (v/v) heat-inactivated FBS, 1% (v/v) Penicillin-Streptomycin, 0.1% (v/v) hemin, 1% (v/v) adenine, and 1% (v/v) L-glutamine.
-
Initiate the culture by inoculating promastigotes from a previous culture or a cryopreserved stock into a 25 cm² culture flask containing 5-10 mL of complete M-199 medium.
-
Incubate the flask at 26°C.
-
Monitor the parasite growth daily by observing motility under an inverted microscope and by counting the parasites using a hemocytometer.
-
Subculture the promastigotes every 3-4 days when they reach the late logarithmic to early stationary phase of growth (typically 1-2 x 10⁷ parasites/mL). To subculture, dilute the parasite suspension into a fresh flask with complete M-199 medium to a final density of 1-2 x 10⁶ parasites/mL.
In Vitro Antileishmanial Susceptibility Testing against Promastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in the logarithmic phase of growth
-
Complete M-199 medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
Resazurin solution (e.g., AlamarBlue®)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Harvest logarithmic phase promastigotes by centrifugation (e.g., 2000 x g for 10 minutes).
-
Resuspend the parasite pellet in fresh complete M-199 medium and adjust the concentration to 1 x 10⁶ parasites/mL.
-
Prepare serial dilutions of this compound in complete M-199 medium. The final concentrations should typically range from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM). Include a drug-free control (vehicle control, e.g., DMSO at the highest concentration used for dilution).
-
In a 96-well plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the serially diluted this compound to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).
-
Calculate the percentage of inhibition for each concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Susceptibility Testing against Intracellular Amastigotes
This protocol details the evaluation of this compound against the clinically relevant intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages
-
Complete culture medium for macrophages (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Leishmania promastigotes in the stationary phase
-
This compound
-
96-well flat-bottom microtiter plates
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of macrophage culture medium and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate the infected cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After 24 hours, wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add 200 µL of fresh macrophage culture medium containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.
-
Calculate the percentage of inhibition of amastigote multiplication compared to the drug-free control.
-
Determine the IC50 value as described for the promastigote assay.
Mandatory Visualizations
Experimental Workflow for this compound Testing
Caption: Workflow for in vitro testing of this compound.
Signaling Pathway: Folate Metabolism in Leishmania
This compound is reported to inhibit the folate pathway in Leishmania. This pathway is crucial for the synthesis of precursors for DNA, RNA, and some amino acids. A key feature of Leishmania is the presence of two enzymes that can reduce dihydrofolate: dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1). This redundancy can contribute to resistance against classical antifolates.
Caption: Simplified diagram of the Leishmania folate pathway.
Determining the Potency of Antileishmanial Agent-17 (17-DMAG) in Leishmania
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) of the antileishmanial agent-17, identified as 17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG), against various species and life cycle stages of the Leishmania parasite. This information is critical for the evaluation of its potential as a therapeutic agent.
Data Summary
The inhibitory and cytotoxic concentrations of 17-DMAG against Leishmania parasites and a mammalian host cell line are summarized in the table below. This data highlights the agent's potency and selectivity.
| Leishmania Species | Parasite Stage | Host Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) * |
| L. braziliensis | Promastigote | BMMΦ | 0.67 ± 0.04[1] | 3.2 ± 0.47[1] | 4.78 |
| L. braziliensis | Amastigote (intracellular) | BMMΦ | 0.0074 ± 0.00164[1] | 3.2 ± 0.47[1] | 432.43[1] |
*IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the parasite population. CC50 (50% cytotoxic concentration) is the concentration of the drug that is toxic to 50% of the host cells. The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the drug's specificity for the parasite. BMMΦ: Bone Marrow-Derived Macrophages
Mechanism of Action: Hsp90 Inhibition
17-DMAG is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the proper folding, stability, and function of a wide range of "client" proteins in eukaryotic cells.[2] In Leishmania, Hsp90 plays a vital role in parasite survival, differentiation, and response to stress.[2]
The proposed mechanism of action for 17-DMAG in Leishmania involves the following steps:
-
Binding to Hsp90: 17-DMAG binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its ATPase activity.
-
Client Protein Destabilization: Inhibition of Hsp90's chaperone function leads to the misfolding and subsequent degradation of its client proteins. These client proteins include various kinases and transcription factors essential for cell signaling, proliferation, and differentiation.
-
Cell Cycle Arrest: The disruption of key regulatory proteins leads to cell cycle arrest, primarily in the G2 phase.[2]
-
Induction of Stress Response and Differentiation: Inhibition of Hsp90 can mimic a heat shock response, leading to the expression of amastigote-specific proteins and triggering a differentiation process from the promastigote to the amastigote form.[3]
-
Parasite Death: The culmination of these effects, including the disruption of essential cellular processes and protein homeostasis, ultimately leads to parasite death.
References
- 1. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Proteins as the Druggable Targets in Leishmaniasis: Promises and Perils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein 90 Homeostasis Controls Stage Differentiation in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antileishmanial Agent-17 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro evaluation of Antileishmanial agent-17 (also known as compound 14b), a coumarin-1,2,3-triazole hybrid compound with potent activity against Leishmania parasites. The protocols are intended for use in a research laboratory setting by trained personnel.
Overview of this compound
This compound is a novel compound that has demonstrated significant in vitro efficacy against both the promastigote and amastigote stages of Leishmania. Its mechanism of action involves the inhibition of the folate pathway, a critical metabolic route for the parasite's survival and replication[1].
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Type/Organism | Reference |
| IC₅₀ | 0.40 µM | Leishmania promastigotes | [1] |
| IC₅₀ | 0.68 µM | Leishmania amastigotes | [1] |
| CC₅₀ | 244.3 µM | VERO cells | [1] |
| Mechanism | Inhibition of folate pathway | Leishmania spp. | [1] |
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible results in in vitro assays. Based on its chemical class (coumarin-triazole hybrid), this compound is expected to have low aqueous solubility and is best dissolved in an organic solvent to prepare a concentrated stock solution.
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Storage | Notes |
| Dimethyl sulfoxide (DMSO) | 10-20 mM | -20°C or -80°C | Recommended primary solvent for in vitro assays. Minimize freeze-thaw cycles. |
| Ethanol | 10-20 mM | -20°C or -80°C | An alternative to DMSO. Ensure compatibility with assay components. |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Antileishmanial Activity Assays
The following protocols describe standard methods to evaluate the efficacy of this compound against the promastigote and intracellular amastigote forms of Leishmania.
Promastigote Susceptibility Assay
This assay determines the concentration of the compound that inhibits the growth of Leishmania promastigotes by 50% (IC₅₀).
Protocol 3.1.1: Promastigote Growth Inhibition Assay
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
This compound stock solution (10 mM in DMSO)
-
Positive control drug (e.g., Amphotericin B)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (e.g., 0.0125% in PBS)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed Leishmania promastigotes at a density of 1 x 10⁶ cells/mL in a sterile 96-well plate in a final volume of 100 µL of complete culture medium per well.
-
Prepare serial dilutions of this compound from the stock solution in culture medium. The final concentrations should typically range from 0.01 µM to 10 µM.
-
Add 100 µL of the diluted compound to the wells containing the promastigotes. Include wells with untreated parasites (negative control) and parasites treated with a standard antileishmanial drug (positive control).
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm) using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Intracellular Amastigote Susceptibility Assay
This assay is more physiologically relevant as it assesses the compound's ability to kill the intracellular amastigote stage of the parasite within a host macrophage.
Protocol 3.2.1: Macrophage Infection and Amastigote Inhibition Assay
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1)
-
Leishmania promastigotes (stationary phase)
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM with FBS)
-
This compound stock solution
-
Positive control drug (e.g., Miltefosine)
-
Sterile 96-well plates
-
Giemsa stain or a fluorescent DNA stain (e.g., DAPI)
-
Microscope (light or fluorescence)
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the IC₅₀ value as described for the promastigote assay.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro antileishmanial activity of a test compound.
Caption: Workflow for in vitro antileishmanial screening.
Leishmania Folate Biosynthesis Pathway
This compound is known to inhibit the folate pathway in Leishmania. This pathway is crucial for the synthesis of thymidylate and other essential metabolites. A key feature of this pathway in Leishmania is the presence of two enzymes that can reduce dihydrofolate: the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1). PTR1 can act as a metabolic bypass for DHFR-TS, which can contribute to drug resistance against classical DHFR inhibitors[2][3].
Caption: Leishmania folate biosynthesis pathway and inhibition.
References
Preparing Stock Solutions of Antileishmanial Agent-17 in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Antileishmanial agent-17 using dimethyl sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible results in downstream applications.
Introduction to this compound
This compound is a coumarin hybrid compound demonstrating potent activity against Leishmania species.[1][2] Its mechanism of action involves the inhibition of the folate pathway, a critical metabolic route for the parasite.[1] This agent has shown significant efficacy against both the promastigote and amastigote stages of the parasite, with a favorable safety profile against normal VERO cells.[1]
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2934738-40-4 | [1] |
| Appearance | Solid at room temperature | [1] |
| IC50 (Promastigotes) | 0.40 μM | [1] |
| IC50 (Amastigotes) | 0.68 μM | [1] |
| CC50 (VERO cells) | 244.3 μM | [1] |
| Solubility | Soluble in DMSO | [1] |
Storage and Stability
Proper storage is critical to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Signaling Pathway Inhibition
This compound targets the folate pathway in Leishmania. This pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for parasite replication and survival.
Caption: Inhibition of the Leishmania folate pathway by this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. It is recommended to work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO (Biotechnology grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of the compound. Note: The exact molecular weight should be obtained from the supplier's certificate of analysis.
-
Dissolution in DMSO:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for utilizing the prepared this compound stock solution in an in vitro parasite viability assay.
Caption: General workflow for using this compound in in vitro assays.
Best Practices and Safety Precautions
-
DMSO Purity: Always use high-purity, anhydrous DMSO to prevent compound degradation and insolubility issues.
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling DMSO and the compound. DMSO can facilitate the absorption of substances through the skin.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain its stability and efficacy.
By following these guidelines, researchers can ensure the reliable and effective use of this compound in their studies, contributing to the development of new therapies for leishmaniasis.
References
Application Notes and Protocols for Assessing the Cytotoxicity of Antileishmanial Agent-17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for evaluating the cytotoxicity of Antileishmanial agent-17, a coumarin hybrid compound with potent anti-leishmanial activity. The agent reportedly inhibits the folate pathway in Leishmania species, with IC50 values of 0.40 µM for promastigotes and 0.68 µM for amastigotes.[1] While showing promise as an antileishmanial candidate, it is crucial to assess its cytotoxic effects on mammalian cells to determine its therapeutic index. This document outlines several common cell viability assays that can be employed for this purpose.
The selection of a suitable cytotoxicity assay is critical and depends on the specific research question, cell type, and available equipment. The assays described herein measure different parameters of cell health, primarily metabolic activity, which is used as an indicator of cell viability.
Core Concepts in Cytotoxicity Testing
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of leishmaniasis, it refers to the concentration of this compound that inhibits the growth of 50% of Leishmania parasites.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells in an in vitro experiment.[2] A higher CC50 value indicates lower cytotoxicity.
-
Selectivity Index (SI): The ratio of the CC50 of a compound in a mammalian cell line to its IC50 against the parasite (SI = CC50 / IC50).[2] A higher SI value is desirable, as it indicates greater selectivity of the compound for the parasite over the host cells.
Experimental Protocols
This section provides detailed protocols for four commonly used colorimetric and fluorometric cell viability assays: MTT, MTS, XTT, and Resazurin. These assays are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5] These crystals are insoluble and must be dissolved in a solubilization solution before the absorbance can be measured.[6]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., VERO, RAW 264.7, or HepG2) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.[6][7] The reduction of MTS is facilitated by an electron coupling reagent, such as phenazine methosulfate (PMS) or phenazine ethosulfate (PES).[7]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTS Reagent Preparation: Prepare the MTS solution containing the electron coupling reagent according to the manufacturer's instructions. Typically, MTS is dissolved in DPBS to a concentration of 2 mg/mL, and PES is added to a final concentration of 0.21 mg/mL.[6][7] The pH is adjusted to 6.0-6.5.[6][7]
-
MTS Addition: Add 20 µL of the freshly prepared MTS reagent to each well.[6][7][8]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[6][7][8]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[6][7][9]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to MTS, the XTT assay utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan dye by metabolically active cells.[10][11][12] This assay also requires an electron coupling reagent for efficient reduction.[13]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent immediately before use.[11][13]
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[11]
-
Incubation: Incubate the plate for 2 to 18 hours at 37°C, depending on the cell type and density.[11]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 660 nm can be used to correct for background absorbance.[10][11]
Resazurin (AlamarBlue) Assay
The resazurin assay is a fluorometric method that is more sensitive than tetrazolium-based assays.[14] Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.[14][15][16][17]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled 96-well plates to minimize background fluorescence.[8][15]
-
Incubation: Incubate for the desired exposure period.
-
Resazurin Addition: Add 20 µL of resazurin solution (typically 0.15 mg/mL in DPBS) to each well.[8][15]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8][15][16]
-
Fluorescence Measurement: Record the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison of the cytotoxic effects of this compound across different cell lines and exposure times.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Exposure Time (h) | CC50 (µM) | Selectivity Index (SI) |
| VERO | MTT | 48 | 244.3[1] | 359.3 (Amastigote) |
| RAW 264.7 | MTS | 24 | User to input data | User to calculate |
| 48 | User to input data | User to calculate | ||
| 72 | User to input data | User to calculate | ||
| HepG2 | XTT | 24 | User to input data | User to calculate |
| 48 | User to input data | User to calculate | ||
| 72 | User to input data | User to calculate | ||
| THP-1 | Resazurin | 24 | User to input data | User to calculate |
| 48 | User to input data | User to calculate | ||
| 72 | User to input data | User to calculate |
Note: The CC50 value for VERO cells is from existing data.[1] The Selectivity Index was calculated using the provided amastigote IC50 of 0.68 µM. Researchers should populate the remaining fields with their experimental data.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the proposed mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in Leishmania.
References
- 1. This compound 2934738-40-4_Parasite_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a semi-automated colorimetric assay for screening anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. XTT Cytotoxicity Test, Cell Viability Test [xenometrix.ch]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays | MDPI [mdpi.com]
- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. labbox.es [labbox.es]
- 17. tribioscience.com [tribioscience.com]
Antileishmanial agent-17 for in vivo studies in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging drug resistance, and high cost, underscoring the urgent need for novel antileishmanial agents. Antileishmanial agent-17, a coumarin-1,2,3-triazole hybrid compound, has been identified as a promising candidate with potent in vitro activity against Leishmania parasites. This document provides detailed application notes and protocols for the in vitro and potential in vivo evaluation of this compound, based on available data for this compound and structurally related molecules.
Mechanism of Action: this compound functions by inhibiting the folate pathway in Leishmania. This metabolic pathway is crucial for the synthesis of essential precursors for DNA, RNA, and some amino acids. By targeting enzymes such as pteridine reductase and dihydrofolate reductase-thymidylate synthase (DHFR-TS), this compound disrupts parasite proliferation. Leishmania parasites can salvage folates from their host, and the folate pathway provides multiple targets for chemotherapy.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.
| Parameter | Value | Cell Type/Organism | Reference |
| IC50 (Promastigote) | 0.40 µM | Leishmania spp. | [1] |
| IC50 (Amastigote) | 0.68 µM | Leishmania spp. | [1] |
| CC50 | 244.3 µM | VERO cells | [1] |
Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of the agent that inhibits 50% of the parasite growth. CC50 (Half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. A higher selectivity index (CC50/IC50) indicates greater selectivity for the parasite over host cells.
Illustrative In Vivo Efficacy of a Representative Coumarin Derivative
Disclaimer: No in vivo studies for this compound have been reported in the reviewed literature. The following data is for a different coumarin derivative (Compound 2) and is presented here as a representative example of the potential in vivo evaluation of this class of compounds.[2][3]
| Animal Model | Leishmania Species | Treatment Dose & Route | Outcome | Reference |
| BALB/c mice | L. major | 5 mg/kg/day, oral | Significantly reduced lesion size compared to untreated controls. | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay for Leishmania Promastigotes
This protocol details the procedure to determine the IC50 of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Hemocytometer or automated cell counter
-
Incubator (25 ± 1°C)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Harvest Leishmania promastigotes from culture and adjust the concentration to 1 × 106 parasites/mL in fresh supplemented Schneider's medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound from the stock solution in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO at the highest concentration used).
-
Incubate the plate at 25 ± 1°C for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using appropriate software.
Protocol 2: In Vitro Susceptibility Assay for Intracellular Amastigotes
This protocol outlines the method to assess the efficacy of this compound against the intracellular amastigote stage of Leishmania.
Materials:
-
J774.A1 or THP-1 macrophage cell line
-
Leishmania promastigotes (stationary phase)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
24-well plates with coverslips
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages (e.g., 2 × 105 cells/well) onto coverslips in 24-well plates and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 4-6 hours to allow phagocytosis.
-
Wash the wells with sterile PBS to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of this compound. Include positive and negative controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, wash the cells, fix with methanol, and stain with Giemsa.
-
Count the number of amastigotes per 100 macrophages under a microscope.
-
Calculate the percentage of infection and the number of amastigotes per infected cell to determine the IC50.
Protocol 3: Representative In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
Disclaimer: This protocol is a general guideline for evaluating a coumarin-based antileishmanial agent in a BALB/c mouse model of cutaneous leishmaniasis. It is based on protocols used for other coumarin derivatives and has not been specifically validated for this compound.[2][3]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Infection:
-
Infect mice by subcutaneous injection of 1 × 106 stationary-phase Leishmania major promastigotes in the footpad.
Treatment:
-
Two to four weeks post-infection, when lesions are measurable, randomize mice into treatment and control groups (n=5-6 per group).
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Note: For compounds with low water solubility, formulations with DMSO, Tween 80, and saline, or suspension in carboxymethyl cellulose (CMC) can be considered.
-
Administer the compound daily for a period of 4-8 weeks. The control group should receive the vehicle alone. A positive control group treated with a standard drug (e.g., meglumine antimoniate) should also be included.
Evaluation of Efficacy:
-
Lesion Size: Measure the thickness and diameter of the infected footpad weekly using a caliper.
-
Parasite Load: At the end of the treatment period, euthanize the mice and aseptically remove the infected footpad and draining lymph nodes.
-
Homogenize the tissues and determine the parasite burden using a limiting dilution assay.
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualization of Pathways and Workflows
Caption: Proposed mechanism of action of this compound.
References
- 1. Cutaneous Leishmaniasis in the Dorsal Skin of Hamsters: a Useful Model for the Screening of Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Coumarin Derivatives as Anti-Leishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Coumarin Derivatives as Anti-Leishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antileishmanial Agent-17 (Hsp90 Inhibitors) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Antileishmanial Agent-17, identified as Heat Shock Protein 90 (Hsp90) inhibitors such as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin) and its analog 17-DMAG, in murine models of leishmaniasis. The protocols are based on preclinical studies evaluating the efficacy of these compounds against various Leishmania species.
Mechanism of Action
This compound functions by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins essential for parasite survival, differentiation, and proliferation.[1][2] Inhibition of Hsp90 in Leishmania disrupts cellular homeostasis, leading to parasite death, which may be associated with the activation of the autophagic pathway.[1] In addition to its direct leishmanicidal effect, this agent has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6, IFN-γ, and TNF, as well as the regulatory cytokine IL-10 in host cells.[2]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Data Presentation
In Vivo Dosing Regimens in BALB/c Mice
The following tables summarize the quantitative data from studies administering this compound (17-DMAG and 17-AAG) to BALB/c mice infected with Leishmania species.
Table 1: 17-DMAG Dosing Regimens for L. braziliensis Infected BALB/c Mice [3][4]
| Dose | Frequency | Administration Route | Duration | Outcome |
| 20 mg/kg | Daily | Intraperitoneal (IP) | 30 days | Significant reduction in lesion size |
| 30 mg/kg | Every 2 days | Intraperitoneal (IP) | 30 days | Significant reduction in lesion size |
| 50 mg/kg | Every 5 days | Intraperitoneal (IP) | 30 days | No significant reduction in lesion size |
Table 2: 17-AAG Dosing Regimen for L. braziliensis Infected BALB/c Mice [5]
| Dose | Frequency | Administration Route | Duration | Outcome |
| 20 mg/kg | 3 times/week | Intraperitoneal (IP) | 3 weeks | Smaller skin lesions and significantly reduced parasite counts |
In Vitro Efficacy Data
The tables below present the in vitro activity of this compound against different stages of the Leishmania parasite.
Table 3: In Vitro Activity of 17-AAG against Leishmania Promastigotes [6]
| Leishmania Species | IC50 |
| L. amazonensis | 64.56 ± 7 nM |
| L. major | 79.6 ± 3.7 nM |
| L. infantum | 169.1 ± 18.3 nM |
Table 4: In Vitro Activity of 17-AAG against L. braziliensis Promastigotes after 48h [5]
| Concentration | Reduction in Viability |
| 25 nM | 13% |
| 625 nM | 98% |
Table 5: In Vitro Activity of 17-AAG against Intracellular L. amazonensis Amastigotes [6]
| Concentration | Treatment Duration | Reduction in Infected Cells |
| 25 nM | 48 hours | Significant |
| 125 nM | 48 hours | Significant, dose-dependent |
| 500 nM | 48 hours | Significant, dose-dependent |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a BALB/c mouse model of cutaneous leishmaniasis.
1. Animal Model and Infection:
-
Animal Strain: Female BALB/c mice, 6-8 weeks old.
-
Parasite: Leishmania braziliensis or Leishmania major stationary-phase promastigotes.
-
Infection: Inoculate 1 x 10^5 to 5 x 10^5 parasites in a small volume (e.g., 10 µL of saline) into the dermis of the ear or footpad.[3][5]
2. Treatment Groups:
-
Control Group: Administer the vehicle solution (e.g., 5% glucose solution or DMSO) following the same regimen as the treated groups.[3][5]
-
Treatment Group(s): Administer this compound at various doses and frequencies (refer to Tables 1 and 2).
-
Positive Control (Optional): Administer a standard antileishmanial drug like Amphotericin B.[6]
3. Drug Preparation and Administration:
-
17-DMAG: Prepare in a 5% glucose solution for intraperitoneal administration.[3]
-
17-AAG: Dissolve in DMSO to a stock solution (e.g., 100 mg/ml) and dilute to the final concentration at the time of use for intraperitoneal injection.[5]
-
Administration: Administer the prepared solutions intraperitoneally.
4. Monitoring and Endpoints:
-
Lesion Size: Measure the thickness or diameter of the lesion weekly using a digital caliper.[5]
-
Parasite Load: At the end of the experiment, euthanize the mice and determine the parasite burden in the infected tissue (e.g., ear, lymph nodes) and spleen using a quantitative limiting-dilution assay or quantitative PCR.[3][5]
-
Histopathology: Collect tissues for histopathological analysis to assess inflammation and parasite distribution.[3]
Below is a diagram of the experimental workflow.
Caption: Experimental workflow for in vivo efficacy testing.
In Vitro Susceptibility Assays
These protocols are for determining the in vitro activity of this compound against promastigote and amastigote stages of Leishmania.
1. Promastigote Viability Assay:
-
Culture Leishmania promastigotes in complete Schneider's medium.[3]
-
Plate the parasites at a concentration of 4 x 10^5 to 1 x 10^6 parasites/mL in 96-well plates.[3][5]
-
Add serial dilutions of this compound (e.g., from 0.001 µM to 2 µM for 17-DMAG, or 25 nM to 625 nM for 17-AAG).[3][5]
-
Incubate for 48-72 hours.
-
Determine parasite viability by direct counting of motile parasites using a Neubauer chamber or by using a resazurin-based viability assay.[5]
2. Intracellular Amastigote Assay:
-
Harvest bone marrow-derived macrophages (BMMΦ) or obtain peritoneal macrophages from mice.[3][6]
-
Plate the macrophages (e.g., 5 x 10^4 cells/well) in 96-well plates and allow them to adhere.[3]
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[6]
-
After several hours of incubation to allow for phagocytosis, wash away extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-72 hours.
-
Fix and stain the cells (e.g., with Giemsa) and determine the percentage of infected macrophages and the number of amastigotes per macrophage by light microscopy.[6]
References
- 1. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring In Vivo Efficacy of Antileishmanial Agent-17
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, presenting a significant global health challenge. The development of new, effective, and safe therapeutic agents is a critical research priority. Antileishmanial agent-17 is a novel synthetic compound that has demonstrated promising activity against Leishmania promastigotes and amastigotes in vitro. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of cutaneous leishmaniasis, a crucial step in its preclinical development.
The following sections outline the procedures for animal infection, treatment administration, and the subsequent monitoring of treatment efficacy through parasitological, clinical, and immunological endpoints. The protocols are designed for researchers, scientists, and drug development professionals working in the field of antiparasitic drug discovery.
In Vivo Efficacy Assessment: Key Parameters
The in vivo efficacy of this compound is determined by a multi-parametric approach, assessing its ability to control parasite replication, reduce clinical pathology, and modulate the host immune response.
Key Efficacy Parameters:
-
Parasite Load: Quantification of viable parasites in infected tissues (e.g., footpad, draining lymph node, spleen) is the primary endpoint for determining therapeutic efficacy.
-
Lesion Size: In cutaneous leishmaniasis models, the progression of lesion size serves as a critical clinical indicator of disease severity and treatment response.
-
Host Immune Response: Analysis of cytokine profiles (e.g., IFN-γ, IL-4) provides insight into the immunological mechanisms underlying the agent's therapeutic effect, with a Th1-biased response being favorable for parasite clearance.
Experimental Workflow
The overall experimental design follows a logical progression from establishing the infection to evaluating the outcomes of the therapeutic intervention.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Detailed Experimental Protocols
Murine Model of Cutaneous Leishmaniasis
This protocol uses BALB/c mice, which are susceptible to Leishmania major infection and develop a non-healing cutaneous lesion, making them a standard model for testing antileishmanial compounds.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Parasites: Leishmania major (e.g., strain LV39) cultured to stationary phase.
-
Infection Procedure:
-
Harvest stationary-phase promastigotes from culture by centrifugation.
-
Resuspend the parasite pellet in sterile phosphate-buffered saline (PBS).
-
Adjust the concentration to 2 x 107 parasites/mL.
-
Inject 50 µL (containing 1 x 106 promastigotes) subcutaneously into the plantar surface of the left hind footpad of each mouse.
-
Treatment Regimen
Treatment is initiated once measurable lesions have developed (typically 3 weeks post-infection).
-
Groups (n=8-10 mice per group):
-
Vehicle Control: The formulation vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound: Administered at a predetermined dose (e.g., 20 mg/kg).
-
Reference Drug: A standard-of-care drug like miltefosine (e.g., 5 mg/kg).
-
-
Administration:
-
Prepare fresh drug formulations daily.
-
Administer the assigned treatment orally via gavage, once daily for 28 consecutive days.
-
Monitor animal weight and health status throughout the treatment period.
-
Efficacy Monitoring
4.3.1 Lesion Size Measurement
-
Starting on the first day of treatment and weekly thereafter, measure the thickness of the infected footpad and the contralateral uninfected footpad using a digital caliper.
-
The lesion size is calculated as the difference in thickness between the infected and uninfected footpads (in millimeters).
4.3.2 Parasite Load Quantification by Limiting Dilution Assay (LDA)
This assay is performed at the experimental endpoint (e.g., day 29, 24 hours after the last dose).
-
Aseptically collect the infected footpad, the draining popliteal lymph node, and the spleen from each mouse.
-
Homogenize each tissue individually in Schneider's Drosophila Medium supplemented with 20% FBS and antibiotics.
-
Prepare a series of 10-fold serial dilutions of the tissue homogenate in a 96-well plate.
-
Incubate the plates at 26°C for 7-10 days.
-
Examine each well for the presence of viable, motile promastigotes using an inverted microscope.
-
Calculate the parasite titer (parasites per gram of tissue) using the ELIDA software or by determining the highest dilution at which parasites are observed.
Immunological Analysis by ELISA
-
At the endpoint, prepare single-cell suspensions from the spleens of mice in each group.
-
Culture the splenocytes (e.g., 4 x 106 cells/mL) in the presence of soluble Leishmania antigen (SLA, 50 µg/mL) for 72 hours.
-
Collect the culture supernatants and measure the concentration of key cytokines, such as IFN-γ and IL-4, using commercially available ELISA kits according to the manufacturer's instructions.
-
Results are expressed in pg/mL.
Hypothesized Mechanism of Action
This compound is hypothesized to exert its effect not only through direct parasiticidal action but also by modulating the host immune system. It is believed to promote the differentiation of T helper cells towards a Th1 phenotype, which is crucial for activating macrophages to kill intracellular amastigotes.
Caption: Hypothesized signaling pathway for this compound.
Representative Data
The following tables present sample quantitative data from a representative in vivo study evaluating this compound.
Table 1: Parasite Load in Tissues at Study Endpoint
| Treatment Group | Dose (mg/kg) | Footpad Parasite Load (log10 parasites/g) | Spleen Parasite Load (log10 parasites/g) |
|---|---|---|---|
| Vehicle Control | - | 7.2 ± 0.5 | 5.8 ± 0.4 |
| This compound | 20 | 4.1 ± 0.3 | 2.9 ± 0.2 |
| Reference Drug | 5 | 4.5 ± 0.4 | 3.2 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Lesion Size Progression Over Time
| Treatment Group | Week 0 (mm) | Week 2 (mm) | Week 4 (mm) |
|---|---|---|---|
| Vehicle Control | 2.1 ± 0.2 | 4.5 ± 0.4 | 6.8 ± 0.6 |
| This compound | 2.2 ± 0.3 | 2.8 ± 0.3 | 2.4 ± 0.2 |
| Reference Drug | 2.1 ± 0.2 | 3.1 ± 0.4 | 2.9 ± 0.3 |
Data are presented as mean lesion size (mm) ± standard deviation.
Table 3: Splenocyte Cytokine Production upon Antigen Restimulation
| Treatment Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IFN-γ / IL-4 Ratio |
|---|---|---|---|
| Vehicle Control | 850 ± 150 | 1200 ± 200 | 0.7 |
| This compound | 4500 ± 500 | 450 ± 100 | 10.0 |
| Reference Drug | 3800 ± 450 | 550 ± 120 | 6.9 |
Data are presented as mean ± standard deviation.
Summary
The protocols described in this document provide a robust framework for the in vivo evaluation of this compound. The combined assessment of parasite burden, clinical outcome, and host immune response allows for a comprehensive understanding of the compound's therapeutic potential. The significant reduction in parasite load, control of lesion development, and the strong induction of a Th1-biased immune response (indicated by a high IFN-γ/IL-4 ratio) in the representative data underscore the promise of this compound as a candidate for further development.
Application Note: High-Throughput Screening of Antileishmanial Agent-17 (17-AAG) for Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, necessitating the discovery of novel antileishmanial agents. High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries. This application note describes the use of Antileishmanial agent-17 (17-AAG), an inhibitor of Heat Shock Protein 90 (HSP90), in a high-throughput screening workflow to identify and characterize potential antileishmanial compounds. 17-AAG has demonstrated efficacy against both the promastigote and intracellular amastigote stages of Leishmania species, making it a valuable tool for assay validation and a promising lead compound.[1][2][3]
Principle of the Assay
This protocol outlines a two-step HTS strategy. The primary screen is a cell-based assay using the promastigote form of Leishmania, which is technically less complex and suitable for large-scale screening.[4][5] A viability assay, such as a resazurin-based fluorometric method, is employed to measure the dose-dependent effects of test compounds on parasite growth.[4][5] Compounds that exhibit significant activity in the primary screen are then subjected to a secondary screen against the more clinically relevant intracellular amastigote stage of the parasite, cultured within a host macrophage cell line.[4][5][6] This secondary assay confirms the compound's ability to target the parasite within its host cell and provides an initial assessment of host cell cytotoxicity.
Data Presentation
The following tables summarize the quantitative data for this compound (17-AAG) against various Leishmania species, providing a benchmark for HTS campaigns.
Table 1: In Vitro Activity of 17-AAG against Leishmania Promastigotes
| Leishmania Species | IC50 (nM) | Reference |
| L. amazonensis | 64.56 ± 7 | [1] |
| L. major | 79.6 ± 3.7 | [1] |
| L. infantum | 169.1 ± 18.3 | [1] |
| L. braziliensis | 670 ± 40 | [3] |
Table 2: In Vitro Activity and Cytotoxicity of 17-AAG
| Cell Type | Parameter | Concentration (µM) | Reference |
| L. braziliensis amastigotes | IC50 | Not specified | [3] |
| Bone Marrow-Derived Macrophages (BMMΦ) | CC50 | >20 | [3] |
| Calculated Selectivity Index (SI = CC50 / IC50) | >432 | [3] |
Experimental Protocols
Primary Screening Assay: Leishmania Promastigote Viability
Objective: To determine the dose-response effect of test compounds on the viability of Leishmania promastigotes.
Materials:
-
Leishmania species (e.g., L. major, L. amazonensis) promastigotes in the logarithmic growth phase.
-
Schneider's insect medium or M199 medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test compounds and 17-AAG (positive control) dissolved in Dimethyl Sulfoxide (DMSO).
-
Amphotericin B (positive control).
-
Resazurin sodium salt solution (e.g., 5 mM).
-
384-well, black, clear-bottom microplates.
-
Plate reader capable of fluorescence measurement (Excitation: 530-560 nm, Emission: 590 nm).
Procedure:
-
Seed 2 x 104Leishmania promastigotes in 50 µL of culture medium into each well of a 384-well plate using an automated liquid handler.[4]
-
Add test compounds and controls (17-AAG, Amphotericin B, and DMSO as a vehicle control) to the wells. The final DMSO concentration should not exceed 1%.
-
Incubate the plates at 28°C for 48 hours.[4]
-
Add 5 µL of resazurin solution to each well and incubate for an additional 20-24 hours.[4]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Secondary Screening Assay: Intracellular Leishmania Amastigote Infection Model
Objective: To evaluate the efficacy of hit compounds from the primary screen against intracellular Leishmania amastigotes and assess host cell cytotoxicity.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
Test compounds and 17-AAG (positive control) dissolved in DMSO.
-
Amphotericin B (positive control).
-
DNA staining dye (e.g., Hoechst 33342).
-
384-well, black, clear-bottom microplates for imaging.
-
High-content imaging system.
Procedure:
-
Seed macrophages in 384-well plates and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 6 hours to allow for phagocytosis.[1]
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds, 17-AAG, Amphotericin B, or DMSO.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 hours.[1]
-
Fix the cells and stain with a DNA-staining dye to visualize macrophage and amastigote nuclei.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the number of infected macrophages and the number of amastigotes per macrophage.
-
Calculate the percentage of infection and amastigote load relative to the DMSO control to determine the IC50 values.
-
Determine host cell cytotoxicity (CC50) by quantifying the number of viable macrophages.
Visualization
Caption: High-throughput screening workflow for antileishmanial drug discovery.
Caption: Proposed mechanism of action of 17-AAG via HSP90 inhibition in Leishmania.
References
- 1. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Antileishmanial agent-17 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-17. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a coumarin hybrid compound with potent activity against Leishmania parasites, showing IC50 values of 0.40 μM for promastigotes and 0.68 μM for amastigotes.[1] It is reported to be safe for normal VERO cells.[1] The primary mechanism of action is the inhibition of the folate pathway in Leishmania, a critical metabolic pathway for parasite survival.[1][2] Specifically, it targets the enzymes pteridine reductase (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS).[2]
Q2: What are the known solubility characteristics of this compound?
This compound is a solid at room temperature and is known to have low aqueous solubility (e.g., < 1 mg/mL).[1] It is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Due to its poor water solubility, researchers may encounter difficulties in preparing aqueous stock solutions and formulations for in vitro and in vivo experiments.
Q3: Are there any suggested starting points for dissolving this compound?
For in vitro studies, it is recommended to first attempt dissolution in DMSO.[1] If solubility issues persist, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1] For in vivo formulations, co-solvent systems are often necessary. A common starting formulation is a mixture of DMSO, Tween 80, and saline.[1]
Troubleshooting Guides
Issue 1: Precipitate formation when preparing aqueous dilutions from a DMSO stock solution.
Problem: You have successfully dissolved this compound in DMSO to create a concentrated stock solution. However, upon diluting this stock into an aqueous buffer or cell culture medium, a precipitate forms, making it difficult to achieve the desired final concentration for your experiment.
Possible Causes and Solutions:
-
Cause: The aqueous solvent has a much lower capacity to dissolve the compound compared to DMSO. When the DMSO concentration is significantly lowered upon dilution, the compound's solubility limit in the final aqueous medium is exceeded.
-
Solution 1: Reduce the final concentration. The simplest approach is to test a lower final concentration of this compound in your assay. It's possible that a lower, soluble concentration is still effective.
-
Solution 2: Incorporate a surfactant. Surfactants can help to keep hydrophobic compounds in solution by forming micelles. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological experiments. When preparing your final dilution, add the surfactant to the aqueous medium before adding the DMSO stock of this compound. It is crucial to first determine the tolerance of your cell line or assay to the chosen surfactant.
-
Solution 3: Use a co-solvent system. Instead of diluting directly into a purely aqueous medium, prepare a co-solvent mixture. For example, a final solution containing a small percentage of ethanol or polyethylene glycol (PEG) in addition to DMSO may improve solubility. As with surfactants, the compatibility of the co-solvent system with your experimental setup must be verified.
Issue 2: Inconsistent results in biological assays.
Problem: You are observing high variability in the results of your in vitro or in vivo experiments with this compound.
Possible Causes and Solutions:
-
Cause 1: Incomplete dissolution or precipitation over time. Even if a solution appears clear initially, microscopic precipitates or aggregation may occur over the duration of the experiment, leading to inconsistent effective concentrations.
-
Solution 1a: Visual inspection and filtration. Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. If you are preparing a formulation, consider filtering it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Solution 1b: Prepare fresh dilutions. Avoid using aged dilutions. Prepare fresh working solutions from your stock solution immediately before each experiment.
-
Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as pipette tips and microplates, reducing the actual concentration in solution.
-
Solution 2a: Use low-adhesion plasticware. Whenever possible, use labware specifically designed to minimize protein and small molecule binding.
-
Solution 2b: Pre-treatment of plasticware. Pre-incubating plates and tubes with a blocking agent, such as bovine serum albumin (BSA) in your assay buffer, can help to reduce non-specific binding of the compound. Ensure that the blocking agent does not interfere with your assay.
Data Presentation
Due to the limited publicly available quantitative solubility data for this compound, the following table provides a template for researchers to populate with their own experimentally determined values. A protocol for determining solubility is provided in the "Experimental Protocols" section.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water (pH 7.4) | 25 | < 1 (literature) | < 1955 | Poorly soluble |
| PBS (pH 7.4) | 25 | Data not available | Data not available | |
| DMSO | 25 | Data not available | Data not available | Generally soluble |
| Ethanol | 25 | Data not available | Data not available | |
| DMF | 25 | Data not available | Data not available |
Note: The molecular weight of this compound is approximately 511.61 g/mol .
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Ratio (v/v/v) | Preparation Steps |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | 1. Dissolve this compound in DMSO to create a stock solution. 2. Add Tween 80 to the DMSO stock and mix well. 3. Add saline to the mixture and vortex until a clear solution or a stable suspension is formed. |
| DMSO : Corn Oil | 10 : 90 | 1. Dissolve this compound in DMSO to create a stock solution. 2. Add the DMSO stock to the corn oil and mix thoroughly. |
These are starting formulations and may require optimization for your specific application.[1]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-performance liquid chromatography (HPLC) or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
Mandatory Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of coumarin-triazole compounds.
Frequently Asked Questions (FAQs)
Q1: My coumarin-triazole compound shows poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common characteristic of coumarin-triazole hybrids and a primary reason for low oral bioavailability.[1][2] Initial strategies should focus on:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.
-
Prodrug Approach: Synthesizing a more soluble prodrug that converts to the active compound in vivo can be an effective strategy.[3]
-
Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]
Q2: What are the most common formulation strategies to enhance the oral bioavailability of these compounds?
A2: For poorly soluble compounds like coumarin-triazoles, several formulation strategies can be employed:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous state can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles (e.g., PLGA nanoparticles) or creating nanocrystals are highly effective methods to increase bioavailability.[1][3]
Q3: How do I choose between creating nanocrystals versus polymeric nanoparticles?
A3: The choice depends on your specific research goals:
-
Nanocrystals are pure drug particles with a minimal amount of stabilizer.[5] They are a good option when high drug loading is a primary concern.
-
Polymeric nanoparticles (e.g., PLGA) encapsulate the drug within a polymer matrix. This approach allows for controlled or sustained release of the drug, which can be beneficial for maintaining therapeutic concentrations over a longer period.[6]
Q4: What in vitro models can I use to predict the oral bioavailability of my coumarin-triazole compound?
A4: Several in vitro models can provide predictive data on oral absorption:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool to predict passive transcellular permeability.
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates to form a monolayer of polarized enterocytes, which is considered the gold standard for predicting human intestinal permeability and identifying P-glycoprotein (P-gp) efflux.[7]
Troubleshooting Guides
Nanoparticle Formulation Issues
Problem 1: My nanoparticles are aggregating after formulation.
-
Possible Cause 1: Inadequate Stabilization. The concentration or type of stabilizer may be insufficient to overcome the van der Waals forces between nanoparticles.
-
Possible Cause 2: High Nanoparticle Concentration. A high concentration of nanoparticles during formulation can lead to increased collision frequency and aggregation.
-
Solution: Prepare the nanoparticles in a more dilute suspension. You can concentrate them later using techniques like ultrafiltration if needed.
-
-
Possible Cause 3: Inappropriate pH or Ionic Strength. The pH and ionic strength of the dispersion medium can affect the surface charge and stability of the nanoparticles.
-
Solution: Ensure the pH of your dispersion medium is not near the isoelectric point of your nanoparticles. Use a suitable buffer system to maintain a stable pH.[8]
-
-
Possible Cause 4: Stress during Post-Processing (e.g., Lyophilization). The freezing and drying processes during lyophilization can force nanoparticles into close proximity, causing irreversible aggregation.
-
Solution: Add cryoprotectants (e.g., trehalose, sucrose, or mannitol) to your nanoparticle suspension before lyophilization. These form a glassy matrix that separates and protects the nanoparticles.[10]
-
Problem 2: The drug loading efficiency in my PLGA nanoparticles is very low.
-
Possible Cause 1: High Drug Solubility in the External Aqueous Phase. If the drug has some solubility in water, it can partition from the organic phase to the external aqueous phase during the emulsification process, leading to low encapsulation.
-
Solution: Use a double emulsion (w/o/w) method if your drug is water-soluble. For hydrophobic drugs, try to saturate the external aqueous phase with the drug to reduce the concentration gradient.
-
-
Possible Cause 2: Poor Drug-Polymer Interaction. The affinity between the drug and the polymer matrix is crucial for efficient loading.
-
Possible Cause 3: Rapid Drug Diffusion from the Droplets. During solvent evaporation, if the drug diffuses out of the polymer droplets faster than the polymer solidifies, the loading efficiency will be low.
-
Solution: Optimize the solvent evaporation rate. A faster evaporation rate can sometimes trap the drug more effectively within the solidifying nanoparticles. Also, consider the properties of the organic solvent, as this affects the diffusion of the organic and aqueous phases.[13]
-
Problem 3: I am observing a very high initial burst release of the drug from my nanoparticles.
-
Possible Cause 1: Surface-Adsorbed Drug. A significant amount of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.
-
Solution: Wash the nanoparticle suspension thoroughly after preparation to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in a fresh medium is a common method.
-
-
Possible Cause 2: Drug Accumulation at the Nanoparticle Surface During Formulation.
-
Solution: The method of drug incorporation affects the release profile. Loading the drug by incorporation into the polymer matrix generally results in a smaller burst effect compared to adsorption methods.[6]
-
-
Possible Cause 3: High Porosity of the Nanoparticle Matrix. A porous nanoparticle structure can allow for rapid penetration of the release medium and dissolution of the encapsulated drug.
-
Solution: Modify the formulation parameters, such as the polymer concentration or the solvent evaporation rate, to create denser nanoparticles.
-
Data Presentation
Enhancement of Oral Bioavailability of a Coumarin Derivative via Structural Modification
| Compound | IC50 (µM) | Oral Bioavailability (F%) in Mice |
| Derivative 1 | - | Poor |
| Derivative 4a | 0.051 | 66.24%[14] |
This table illustrates how structural optimization of a coumarin derivative (from compound 1 to 4a) led to a significant improvement in oral bioavailability.[14]
Pharmacokinetic Parameters of Nanoparticle Formulations (General Examples)
The following table provides examples of how nanoparticle formulations can improve the pharmacokinetic parameters of poorly soluble drugs.
| Drug Formulation | Cmax | AUC | T1/2 | Relative Bioavailability | Reference |
| Paclitaxel Solution | - | - | - | 1 | [15] |
| Paclitaxel Nanoparticles | 3.91-fold increase | 3.15-fold increase | - | - | [15] |
| Curcumin Suspension | - | - | - | 1 | [15] |
| Curcumin Nanoparticles | - | 19.81-fold increase | Increased | - | [15] |
| Doxorubicin Solution | - | - | - | 1 | [15] |
| Doxorubicin Nanoparticles | 1.74-fold increase | 1.79-fold increase | 2.17-fold increase | - | [15] |
Experimental Protocols
Protocol 1: Preparation of Coumarin-Triazole Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol is adapted for a hydrophobic coumarin-triazole compound.
Materials:
-
Coumarin-triazole compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and sonicator
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of PLGA (e.g., 250 mg) and the coumarin-triazole compound in a suitable volume of an organic solvent like DCM (e.g., 5 mL).[16]
-
Preparation of the Aqueous Phase: Prepare a PVA solution by dissolving PVA in deionized water (e.g., 1 g in 100 mL). This may require heating (e.g., to 85°C) and stirring to ensure complete dissolution. Allow the solution to cool to room temperature.[16]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. Perform sonication in an ice bath to prevent overheating.[16][17] A typical sonication cycle might be 1 second on and 3 seconds off for a total of 3-5 minutes.[16] This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Immediately after emulsification, stir the emulsion using a magnetic stirrer at room temperature for several hours (e.g., 3-12 hours) to allow the organic solvent to evaporate.[17][18]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation. Centrifuge at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any larger aggregates.[16] Then, centrifuge the supernatant at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[16]
-
Washing and Storage: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step can be repeated 2-3 times to remove excess PVA and unencapsulated drug. The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage (with the addition of a cryoprotectant).
Protocol 2: Preparation of Coumarin-Triazole Nanocrystals by Anti-solvent Precipitation
Materials:
-
Coumarin-triazole compound
-
A "good" solvent in which the compound is highly soluble (e.g., Dimethylformamide - DMF, acetone)
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., water)
-
Stabilizer (e.g., PVP K30, Poloxamer 188)
-
Magnetic stirrer
Procedure:
-
Prepare the Drug Solution: Dissolve the coumarin-triazole compound in the "good" solvent to create a concentrated solution.
-
Prepare the Anti-solvent Solution: Dissolve the stabilizer in the anti-solvent.
-
Precipitation: Under constant magnetic stirring (e.g., 1000 rpm), add the drug solution dropwise (or inject it using a syringe pump for better control) into the anti-solvent solution.[19][20] The drug will precipitate out of the solution as nanocrystals. A milky suspension will form.[19]
-
Stabilization: Continue stirring for a defined period to allow the stabilizer to adsorb onto the surface of the newly formed nanocrystals and prevent aggregation.
-
Recovery: The nanocrystals can be recovered from the suspension by centrifugation or filtration. They should then be washed to remove the residual solvent and excess stabilizer.
-
Drying: The recovered nanocrystals can be dried using methods like freeze-drying or spray drying to obtain a powder.
Visualizations
Caption: Challenges in the oral bioavailability of coumarin-triazole compounds.
Caption: Experimental workflow for PLGA nanoparticle formulation.
Caption: Pathways of intestinal drug absorption and key barriers.
References
- 1. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Challenges Associated with PLGA Nanoparticles? | Poly(lactic Co Glycolic Acid) [nanotechnology.blog]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 12. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jusst.org [jusst.org]
- 20. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Antileishmanial agent-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-17 (also known as compound 14b), a coumarin-1,2,3-triazole hybrid compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic coumarin-1,2,3-triazole hybrid compound with demonstrated activity against Leishmania parasites. Its primary mechanism of action is the inhibition of the folate pathway in the parasite. Specifically, it has been shown to inhibit pteridine metabolism, which is crucial for the synthesis of essential nucleic acid precursors for parasite survival and replication.[1]
Q2: What are the reported in vitro efficacy and cytotoxicity values for this compound?
The following table summarizes the key reported in vitro activity metrics for this compound.
| Parameter | Value | Description | Reference |
| IC50 (Promastigotes) | 0.40 µM | The concentration that inhibits 50% of Leishmania promastigote growth. | [1] |
| IC50 (Amastigotes) | 0.68 µM | The concentration that inhibits 50% of Leishmania amastigote growth within host cells. | [1] |
| CC50 (VERO cells) | 244.3 µM | The concentration that is cytotoxic to 50% of VERO (African green monkey kidney) cells. | [1] |
| Selectivity Index (SI) | ~359 | Calculated as CC50 / IC50 (amastigotes). A higher SI indicates greater selectivity for the parasite over host cells. |
Q3: What are the potential off-target effects of this compound in mammalian cells?
While specific off-target profiling for this compound is not extensively published, potential off-target effects can be inferred from its chemical class and mechanism of action.
-
Human Folate Pathway Enzymes: As an inhibitor of the folate pathway, there is a potential for interaction with human dihydrofolate reductase (DHFR).[2][3][4] Inhibition of human DHFR can affect rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[2] However, the high selectivity index of this compound suggests a lower affinity for the human ortholog compared to the leishmanial target.[5][6][7]
-
Coumarin and Triazole-Related Effects: Coumarin and triazole derivatives are known to have a broad range of biological activities and can interact with multiple targets.[8][9][10][11][12][13][14][15] Some coumarin compounds have been reported to have anti-inflammatory, antioxidant, and enzyme-inhibiting properties (e.g., against monoamine oxidases).[9][10][11][13] These could represent potential off-target activities.
It is recommended to perform specific off-target profiling, such as kinome scanning or screening against a panel of human enzymes, to fully characterize the selectivity of this compound.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Potential Cause: Inconsistent parasite growth phase.
-
Solution: Always use Leishmania promastigotes in the mid-logarithmic growth phase for assays. The metabolic activity and drug susceptibility of parasites can vary significantly between different growth phases.[16]
-
-
Potential Cause: Inconsistent macrophage infection rates in amastigote assays.
-
Solution: Ensure a consistent multiplicity of infection (MOI) and allow sufficient time for parasite internalization before adding the compound. Preconditioning of promastigotes may enhance infectivity.[17]
-
-
Potential Cause: Reagent degradation.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
-
Issue 2: Observed cytotoxicity in host cells is higher than expected.
-
Potential Cause: Subjectivity in manual cytotoxicity assessment.
-
Potential Cause: The chosen host cell line is particularly sensitive to folate pathway inhibition.
-
Solution: Consider using a different host cell line for comparison. Ensure that the cell culture medium has adequate folic acid levels, though be aware that this could potentially interfere with the drug's mechanism of action.
-
-
Potential Cause: Issues with the test compound.
-
Solution: Verify the purity and integrity of your batch of this compound. Impurities could contribute to unexpected toxicity.
-
Issue 3: Difficulty in interpreting the Selectivity Index (SI).
-
Potential Cause: Miscalculation or misunderstanding of the SI value.
-
Solution: The Selectivity Index is calculated as the ratio of the CC50 of a mammalian cell line to the IC50 of the parasite's amastigote form (SI = CC50 / IC50).[18] A higher SI value is desirable as it indicates a wider therapeutic window. An SI greater than 10 is generally considered promising for a potential antileishmanial agent.
-
Experimental Protocols
Protocol 1: In Vitro Promastigote Growth Inhibition Assay
-
Parasite Culture: Culture Leishmania spp. promastigotes in appropriate medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.
-
Assay Preparation: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh culture medium.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay medium.
-
Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate, followed by 100 µL of the compound dilutions. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.
-
Endpoint Measurement: Incubate the plate at 26°C for 72 hours. Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.
Protocol 2: In Vitro Amastigote-Macrophage Infection Assay
-
Macrophage Seeding: Seed murine macrophages (e.g., J774A.1 or primary peritoneal macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow adherence.
-
Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 4-6 hours to allow phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed PBS or medium to remove non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Endpoint Measurement: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, a quantitative method using a fluorescent DNA-binding dye can be employed.
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.
Protocol 3: VERO Cell Cytotoxicity Assay
-
Cell Seeding: Seed VERO cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to form a confluent monolayer.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Endpoint Measurement: Assess cell viability using a resazurin or MTT assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Caption: Simplified Leishmania folate pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro promastigote growth inhibition assay.
Caption: A logical workflow for troubleshooting unexpected host cell cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity [mdpi.com]
- 11. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of Coumarins with Different Substitution Patterns [mdpi.com]
- 14. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antileishmanial Agent-17 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antileishmanial agent-17 in in vitro experiments. The information is tailored for scientists and drug development professionals working on novel treatments for leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to a class of drugs that inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response in both the Leishmania parasite and host cells.[1][2] By inhibiting Hsp90, the agent disrupts essential cellular processes in the parasite, leading to its death.[2] In protozoan parasites, Hsp90 is vital for differentiation, development, and adaptation to environmental changes, such as shifts in temperature and pH.[1]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: The optimal concentration of this compound varies depending on the Leishmania species, the parasite stage (promastigote or amastigote), and the specific assay conditions. Based on published data for agents like 17-AAG and 17-DMAG, we recommend starting with a broad concentration range and then narrowing it down. For initial screening against promastigotes, a range of 0.01 µM to 10 µM is advisable. For the more clinically relevant intracellular amastigotes, a lower concentration range, from 1 nM to 1 µM, is a suitable starting point.[1][3]
Q3: How do I determine the selectivity of this compound?
A3: The selectivity of the agent is determined by calculating the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian host cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasites (SI = CC50 / IC50).[4][5] A higher SI value indicates greater selectivity for the parasite with minimal toxicity to host cells. An SI greater than 1 is generally considered necessary for a compound to have potential as a therapeutic agent.[4]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in host cells (e.g., macrophages).
-
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the CC50 value for your specific host cell line. Start with a wider range of concentrations and narrow it down to identify the concentration that maintains host cell viability while effectively targeting the parasite. For example, studies on 17-DMAG showed high toxicity to bone marrow-derived macrophages (BMMΦ) at concentrations of 12.5 µM and above.[1]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the host cells. It is recommended to keep the final solvent concentration below 0.5% and to include a solvent-only control in your experiments.
-
-
Possible Cause 3: Extended incubation time.
-
Solution: Optimize the incubation time for your assay. While longer incubation times may be necessary to observe an antileishmanial effect, they can also increase host cell toxicity. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal balance.
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Variation in parasite density.
-
Solution: Standardize the number of parasites used to infect the host cells or seeded in promastigote cultures. Inconsistent parasite-to-cell ratios can significantly affect the outcome. Use a hemocytometer or an automated cell counter for accurate parasite quantification.
-
-
Possible Cause 2: Different growth phases of parasites.
-
Solution: Use parasites from the same growth phase for all experiments, preferably stationary-phase promastigotes for macrophage infection, as they are more infective.[3]
-
-
Possible Cause 3: Reagent variability.
-
Solution: Use freshly prepared media and solutions. The quality and age of reagents like fetal bovine serum (FBS) can impact both parasite and host cell health.
-
Issue 3: Low or no activity against intracellular amastigotes.
-
Possible Cause 1: Inefficient macrophage infection.
-
Solution: Optimize the infection protocol. Ensure a sufficient parasite-to-macrophage ratio (e.g., 10:1) and allow enough time for phagocytosis before adding the compound.[3] Confirm infection rates by microscopy of stained control wells.
-
-
Possible Cause 2: Drug stability or degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during preparation and incubation.
-
-
Possible Cause 3: The compound is not reaching the intracellular parasite.
-
Solution: While Hsp90 inhibitors generally have good cell permeability, this could be a factor. Consider using a different host cell line or a different formulation of the agent if available.
-
Data Presentation
Table 1: In Vitro Activity of Hsp90 Inhibitors (17-AAG and 17-DMAG) against Leishmania spp.
| Compound | Leishmania Species | Parasite Stage | IC50 | Host Cell | CC50 | Selectivity Index (SI) | Reference |
| 17-DMAG | L. braziliensis | Promastigote | 0.67 ± 0.04 µM | BMMΦ | 3.2 ± 0.47 µM | ~4.8 | [1] |
| 17-DMAG | L. braziliensis | Amastigote | 7.4 ± 1.64 nM | BMMΦ | 3.2 ± 0.47 µM | ~432 | [1] |
| 17-AAG | L. amazonensis | Promastigote | 64.56 ± 7 nM | - | - | - | [3] |
| 17-AAG | L. major | Promastigote | 79.6 ± 3.7 nM | - | - | - | [3] |
| 17-AAG | L. infantum | Promastigote | 169.1 ± 18.3 nM | - | - | - | [3][6] |
| 17-AAG | L. braziliensis | Amastigote | 220 nM | Murine Macrophages | 3.6 µM | 16.6 | [7] |
Experimental Protocols
1. Promastigote Viability Assay
This protocol is used to determine the IC50 of this compound against the promastigote form of Leishmania.
-
Materials: Leishmania promastigotes in log phase, complete culture medium (e.g., Schneider's or M199), this compound, a viability reagent (e.g., Resazurin, MTT), 96-well plates, plate reader.
-
Procedure:
-
Seed promastigotes at a density of 1 x 10^6 parasites/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with solvent).
-
Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 4 hours for Resazurin).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viability compared to the negative control and determine the IC50 value using a dose-response curve.
-
2. Intracellular Amastigote Assay
This protocol determines the IC50 of this compound against the intracellular amastigote form of Leishmania.
-
Materials: Host cells (e.g., J774.A1 macrophages, peritoneal macrophages), complete host cell culture medium (e.g., DMEM, RPMI-1640), stationary-phase Leishmania promastigotes, this compound, staining solution (e.g., Giemsa), 96-well plates or chamber slides, microscope.
-
Procedure:
-
Seed host cells in a 96-well plate or chamber slide and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase promastigotes at a ratio of approximately 10 parasites per macrophage.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate for 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 from the dose-response curve.
-
3. Host Cell Cytotoxicity Assay (CC50 Determination)
This protocol is to determine the concentration of this compound that is toxic to 50% of the host cells.
-
Materials: Host cells, complete culture medium, this compound, viability reagent (e.g., MTT, AlamarBlue), 96-well plates, plate reader.
-
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a positive control for cell death (e.g., a known cytotoxic agent) and a negative control (medium with solvent).
-
Incubate for the same duration as the amastigote assay (e.g., 48-72 hours).
-
Add the viability reagent and incubate as per the manufacturer's protocol.
-
Measure absorbance or fluorescence.
-
Calculate the percentage of viable cells compared to the negative control and determine the CC50 value.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Troubleshooting logic for common experimental issues.
Caption: Simplified signaling pathway of Hsp90 inhibition by this compound.
References
- 1. Intraperitoneal Administration of 17-DMAG as an Effective Treatment against Leishmania braziliensis Infection in BALB/c Mice: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis [mdpi.com]
- 7. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Antileishmanial agent-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antileishmanial agent-17 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 14b, is a coumarin-1,2,3-triazole hybrid compound. It exhibits potent activity against Leishmania parasites by inhibiting the folate pathway. Specifically, it has been shown to inhibit both folate and leucovorin, which are crucial for the synthesis of nucleic acids and certain amino acids in the parasite.
Q2: I am observing inconsistent IC50 values for this compound in my promastigoate assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Parasite Growth Phase: Ensure that you are consistently using Leishmania promastigotes in the mid-logarithmic growth phase for your assays. Parasites in different growth phases can exhibit varying susceptibility to drugs.
-
Parasite Density: The initial parasite density in your assay wells can influence the apparent IC50 value. A higher density may require a higher drug concentration to achieve 50% inhibition. It is crucial to use a consistent and optimized parasite concentration for all experiments.
-
Compound Solubility: this compound is a heterocyclic compound and may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (typically DMSO) and that it does not precipitate upon dilution into the culture medium. See the solubility and stability section for more details.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. A 72-hour incubation is common for promastigote viability assays. Ensure you are using a consistent incubation time across all experiments.[1]
-
Media Composition: Variations in batches of culture media or serum can affect parasite growth and drug activity. Using a consistent and high-quality source of media and serum is recommended.[2]
Q3: My results for amastigote assays are not reproducible. What should I check?
Intracellular amastigote assays are inherently more complex and can have more sources of variability:
-
Host Cell Line: The choice of host cell (e.g., primary macrophages, J774, THP-1) and their physiological state can impact infection rates and drug efficacy. Ensure your host cells are healthy and seeded at a consistent density.
-
Infection Ratio: The multiplicity of infection (MOI), the ratio of parasites to host cells, is a critical parameter. An inconsistent MOI will lead to variable numbers of intracellular amastigotes and, consequently, variable IC50 values. This ratio needs to be carefully optimized and controlled.
-
Removal of Extracellular Promastigotes: Incomplete removal of extracellular promastigotes after the infection period can lead to an overestimation of the number of viable intracellular amastigotes, affecting the accuracy of your results. Ensure thorough washing steps are performed.[3]
-
Assay Readout: The method used to quantify intracellular amastigotes (e.g., microscopic counting, reporter gene expression, metabolic assays) can have different levels of sensitivity and variability.[4][5]
Q4: I am concerned about the solubility and stability of this compound. What are the best practices for handling this compound?
While specific data for this compound is limited, based on the properties of similar coumarin-1,2,3-triazole compounds, the following is recommended:
-
Solubility: Prepare high-concentration stock solutions in 100% DMSO. For working solutions, dilute the stock in culture medium, ensuring the final DMSO concentration is low (typically ≤0.5%) to avoid solvent toxicity to the parasites and host cells. If precipitation is observed upon dilution, consider using a different solvent system or sonication to aid dissolution.
-
Stability: 1,2,3-triazoles are generally stable compounds.[6] However, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -20°C or -80°C, protected from light.
Q5: Could parasite resistance be a factor in the inconsistent results?
Yes, the mechanism of action of this compound provides a potential avenue for variability that could be mistaken for experimental inconsistency. Leishmania parasites possess an enzyme called pteridine reductase 1 (PTR1), which can act as a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. Overexpression of PTR1 can lead to reduced susceptibility to antifolate drugs. While not confirmed for this compound specifically, this is a known mechanism of resistance to other antifolates in Leishmania.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Leishmania Stage | Cell Line/Species | Value |
| IC50 | Promastigote | Leishmania spp. | 0.40 µM |
| IC50 | Amastigote | Leishmania spp. | 0.68 µM |
| CC50 | - | VERO | 244.3 µM |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: In Vitro Antileishmanial Activity against Promastigotes
This protocol is a representative method for determining the IC50 of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major)
-
M199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile plates
-
Resazurin sodium salt solution (e.g., AlamarBlue) or MTT reagent
-
Plate reader (fluorometer or spectrophotometer)
-
Reference drug (e.g., Amphotericin B)
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 26°C until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 0.5%.
-
Assay Setup:
-
Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Add 100 µL of the diluted compound solutions to the respective wells in duplicate or triplicate.
-
Include wells with parasites and medium containing 0.5% DMSO as a negative control (100% viability).
-
Include wells with a reference drug (e.g., Amphotericin B) as a positive control.
-
Include wells with medium only as a blank control.
-
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of Resazurin solution to each well.
-
Incubate the plate for an additional 4-6 hours at 26°C in the dark.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the percentage of viability for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol provides a general framework for assessing the efficacy of this compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Leishmania promastigotes (stationary phase)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
96-well plates
-
Giemsa stain or a suitable viability assay reagent
-
Microscope
Methodology:
-
Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow adherence.
-
Infection:
-
Infect the adherent macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells three times with warm medium to remove extracellular parasites.[3]
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Include appropriate negative (DMSO) and positive (Amphotericin B) controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assessment of Infection:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.
-
Metabolic Assay: Alternatively, lyse the host cells with a gentle detergent (e.g., 0.05% SDS) and measure the viability of the released amastigotes using a resazurin-based assay after transformation back to promastigotes.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of amastigote proliferation for each compound concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for in vitro testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin Triazoles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues in Antileishmanial agent-17 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell culture contamination issues that may arise during antileishmanial agent-17 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell cultures for Leishmania assays?
Cell cultures, including those for Leishmania and host cells like macrophages, are susceptible to two main categories of contaminants: biological and chemical.[1]
-
Biological Contaminants: These are the most frequently encountered issues and include bacteria, fungi (molds and yeasts), mycoplasma, and viruses.[1][2] Cross-contamination with other cell lines is also a significant biological contamination problem.[1]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cultures.[3] Sources include impurities in media, sera, water, endotoxins from bacteria, plasticizers from labware, and residues from detergents or disinfectants.[1][4]
Q2: How can I visually identify common microbial contaminants?
Daily microscopic observation is crucial for early detection.[4] Different contaminants present unique visual cues.
-
Bacteria: Often lead to a sudden drop in pH, causing the culture medium (containing phenol red) to turn yellow.[5][6] The medium may also become cloudy or turbid.[5][6][7] Under a microscope, bacteria appear as small, motile particles (spherical or rod-shaped) between your cells.[7][8]
-
Yeast: These are typically round or oval and may be seen budding.[9][10] The culture medium may become cloudy and turn yellow over time, indicating a pH drop.[9][10]
-
Molds (Fungus): Fungal contamination often appears as filamentous structures (hyphae) in the culture.[8][11] In later stages, dense spore clusters may be visible, and the medium can become cloudy or fuzzy.[10]
Q3: Mycoplasma contamination is a major concern. How is it different and how can I detect it?
Mycoplasma are a particularly problematic type of bacteria because they are very small, lack a cell wall (making them resistant to common antibiotics like penicillin), and often do not cause obvious turbidity or pH changes in the culture medium.[11][12][13] This means a culture can be contaminated without any immediate visible signs, potentially compromising experimental results for weeks or months.[14]
Consequences of Mycoplasma Contamination:
Given that they are not easily detected by standard microscopy, specific detection methods are required.[15] Common methods include PCR-based assays, DNA staining (using dyes like DAPI or Hoechst), and ELISA.[4][8][14] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[4]
Q4: What are the primary sources of contamination in the lab?
Contamination can be introduced at multiple points in the cell culture workflow. Understanding these sources is key to prevention.
-
The Operator: Poor aseptic technique is a major source of contamination.[15] Microorganisms from skin, breath, or clothing can be introduced.[8]
-
Reagents and Media: Contaminated sera, media, or supplements are frequent culprits.[11] Always use reagents from reputable suppliers.[4][9]
-
Laboratory Environment: Airborne particles, dust, and aerosols can carry microbes.[8][16]
-
Equipment: Contaminated incubators (especially water pans), biosafety cabinets, pipettes, or water baths can be reservoirs for contaminants.[9][11]
-
Incoming Cell Lines: New cell lines, whether from another lab or a cell bank, should be quarantined and tested before being introduced into the general lab population.[15][17]
Q5: Can I use antibiotics to prevent contamination in my antileishmanial assays?
While antibiotics like penicillin and streptomycin can be added to culture medium to protect against bacterial contamination, their routine use is often discouraged.[17]
Drawbacks of Routine Antibiotic Use:
-
It can mask low-level contamination and the presence of antibiotic-resistant bacteria.[6]
-
It may hide underlying issues with poor aseptic technique.[17]
-
Mycoplasma are resistant to many common antibiotics used in cell culture.[12]
For valuable or irreplaceable cultures, it may be necessary. However, the best practice is to rely on meticulous aseptic technique to prevent contamination.[17] From time to time, culturing cells for a few passages without antibiotics is a good way to check for any hidden, low-level contamination.[17]
Troubleshooting Guides
Guide 1: I Suspect My Culture is Contaminated. What Should I Do?
If you observe any signs of contamination (e.g., turbidity, color change, unusual cell morphology), act immediately to prevent it from spreading.
-
Isolate the Culture: Immediately separate the suspected flask or plate from other cultures. If possible, move it to a designated quarantine incubator.
-
Microscopic Examination: Carefully examine the culture under a phase-contrast microscope at different magnifications. Look for bacteria, yeast, or fungi as described in the FAQ section.
-
Confirm Contamination: If the contaminant is not immediately obvious, incubate a sample of the culture medium without cells in a separate vessel.[18] Any microbial growth will become more apparent without the presence of host cells.
-
Decontaminate and Discard: For most bacterial and fungal contaminations, the best course of action is to discard the culture.[10] Add a disinfectant (like bleach) to the flask/plate before autoclaving and disposal. This prevents the generation of aerosols containing microbes.
-
Clean and Disinfect: Thoroughly clean and disinfect the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.[9][15]
-
Investigate the Source: Review your lab procedures to identify the potential source of the contamination to prevent recurrence (see Guide 2).
Guide 2: How to Identify the Source of Contamination
A systematic approach is essential to pinpoint the origin of a contamination issue.
-
Review Aseptic Technique: Are you and your lab members consistently following proper aseptic procedures? This includes disinfecting the biosafety cabinet before and after use, minimizing movement, and not talking, singing, or coughing over open cultures.[9][15]
-
Check Reagents:
-
Was a new bottle of media, serum, or other supplement recently opened?
-
To test a specific reagent, place a small amount in a sterile vessel and incubate it for several days. Observe for any signs of growth.
-
-
Examine Equipment:
-
Incubator: When was the water pan last cleaned and refilled with sterile water? Is there any visible fungal growth inside the incubator?[9]
-
Biosafety Cabinet: Has the HEPA filter been certified recently? Ensure proper airflow is maintained.[6]
-
Water Bath: Water baths are a common source of contamination. Use only sterile water and add a disinfectant. Avoid letting bottle caps touch the water.[17]
-
-
Test Frozen Stocks: Thaw a backup vial of the cell line from your frozen stock in a separate, quarantined area. If it also becomes contaminated, your cell stock may be the source.
Quantitative Data Summary
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Typical Size | Visual Appearance in Medium | Microscopic Appearance | pH Change (Phenol Red) |
| Bacteria | ~0.5 - 5 µm[2] | Cloudy/Turbid[5][6] | Small, motile spheres or rods[7] | Rapid shift to yellow (acidic)[5] |
| Yeast | ~3 - 10 µm[2] | Slightly cloudy/turbid[9] | Individual oval or round cells, often budding[9] | Gradual shift to yellow (acidic)[5] |
| Mold | Varies (filaments) | Furry clumps, fuzzy surface growth[13] | Thin, thread-like hyphae[10] | Can shift to yellow or pink (alkaline)[5] |
| Mycoplasma | ~0.1 - 0.2 µm[13] | Generally clear (no turbidity)[12] | Not visible with a standard light microscope[13] | Usually no significant change[11] |
Table 2: Estimated Incidence of Cell Culture Contamination
| Contamination Type | Estimated Incidence | Reference |
| Mycoplasma | 5% - 35% of all cell cultures | [2][4] |
| Cross-Contamination | ~15% of leukemia-lymphoma cell lines | [19] |
| General Microbial (in Leishmania culture) | ~15% reported in one study | [20] |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection via PCR
This protocol provides a general workflow for detecting mycoplasma using a PCR-based kit. Always follow the specific instructions provided by your kit manufacturer.
Objective: To amplify a specific gene region (e.g., 16S rRNA) conserved across most mycoplasma species.
Materials:
-
Cell culture supernatant (1 mL)
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/negative controls)
-
Microcentrifuge tubes
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Sample Preparation:
-
Grow cells to a high density without antibiotics for at least 3 passages.
-
Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.
-
Centrifuge at high speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris. The supernatant contains the DNA template.
-
-
PCR Amplification:
-
Prepare the PCR master mix in a clean area according to the kit's instructions. This typically includes the buffer, dNTPs, primers, and polymerase.
-
Add 1-2 µL of your prepared sample supernatant to a PCR tube containing the master mix.
-
Prepare a positive control (using the provided mycoplasma DNA) and a negative control (using sterile water instead of a sample).
-
Run the PCR program on a thermocycler as specified by the manufacturer. A typical program involves an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis of Results:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination.
-
The positive control should show a clear band, and the negative control should show no band.
-
Protocol 2: Sterility Testing of Culture Medium
This protocol is used to check if a bottle of culture medium or other liquid reagent is sterile.
Objective: To detect the presence of fast-growing microbial contaminants in a liquid sample.
Materials:
-
Sample of the medium or reagent to be tested
-
Sterile culture vessel (e.g., T-25 flask or 15 mL conical tube)
-
CO₂ incubator set at 37°C
Methodology:
-
Aseptically transfer a small aliquot (e.g., 5-10 mL) of the medium or reagent into a sterile culture vessel.
-
Ensure the cap is slightly loosened to allow for gas exchange if using a flask not designed for sealed incubation.
-
Place the vessel in a 37°C incubator.
-
Incubate for at least 3-5 days.
-
Visually inspect the medium daily for any signs of contamination:
-
Turbidity: The medium becomes cloudy.
-
Color Change: A shift in the pH indicator (e.g., phenol red turning yellow).
-
Surface Growth: Formation of a film or clumps.
-
-
If any of these signs appear, the reagent is contaminated and should be discarded. If it remains clear, it is likely sterile.
Visualizations
Caption: A workflow for responding to a suspected cell culture contamination event.
Caption: A diagram illustrating the primary sources of laboratory cell culture contamination.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. novabio.lt [novabio.lt]
- 4. Řešení problémů s kontaminací buněčných kultur [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. How to recognize bacterial contamination in your cell culture - Eppendorf United Kingdom [eppendorf.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. corning.com [corning.com]
- 17. ibidi.com [ibidi.com]
- 18. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 19. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 20. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Antileishmanial agent-17 at high concentrations
This technical support guide provides troubleshooting and frequently asked questions for researchers encountering cytotoxicity with Antileishmanial agent-17 at high concentrations. The information is designed for scientists and drug development professionals to diagnose and mitigate off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian host cells (e.g., macrophages) at concentrations of Agent-17 that are effective against Leishmania amastigotes. Is this expected?
A1: High concentrations of many antileishmanial drug candidates can exhibit cytotoxicity to host cells.[1][2] The key is to determine the therapeutic window, or Selectivity Index (SI). The SI is a critical parameter that compares the cytotoxicity of a compound in mammalian cells to its inhibitory activity against the parasite.[3][4] An SI value greater than 10 is generally considered promising for a potential drug candidate.[4][5] If you are observing an SI close to or less than 1, it indicates a potential issue with the compound's specificity that needs to be addressed.
Q2: What is the Selectivity Index (SI) and how do I calculate it?
A2: The Selectivity Index (SI) is a ratio that measures the relative toxicity of a compound against host cells versus the parasite. It is calculated by dividing the 50% cytotoxic concentration (CC50) in a mammalian cell line by the 50% inhibitory concentration (IC50) against Leishmania amastigotes.[3][4]
Formula: SI = CC50 (Mammalian Cells) / IC50 (Leishmania amastigotes)
A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic profile.[6]
Q3: Our calculated Selectivity Index for Agent-17 is low. What are our next steps?
A3: A low SI warrants a systematic troubleshooting approach. Here are some recommended steps:
-
Verify Experimental Parameters: Double-check all experimental conditions, including cell seeding density, drug concentrations, and incubation times. Inconsistent cell density can lead to variable results in cytotoxicity assays.[7]
-
Confirm IC50 and CC50 Values: Repeat the antileishmanial and cytotoxicity assays to ensure the values are reproducible. It is advisable to use a reference drug, such as Amphotericin B or Miltefosine, as a positive control.[3][8]
-
Investigate Mechanism of Cytotoxicity: Determine if the cytotoxicity is due to necrosis or apoptosis. Assays for membrane integrity (LDH release) and apoptosis markers (caspase activity, Annexin V staining) can provide valuable insights.[9][10]
-
Explore Mitigation Strategies: Consider formulation improvements, such as liposomal encapsulation, or co-administration with antioxidants if oxidative stress is a suspected mechanism of toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug stock preparation. 3. Contamination of cell cultures. | 1. Ensure a consistent number of cells are seeded in each well.[7] 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Regularly check cell cultures for any signs of contamination. |
| Agent-17 appears toxic to both Leishmania and host cells at similar concentrations (Low SI). | 1. The agent may have a non-specific mechanism of action. 2. The experimental concentration range is too high. | 1. Investigate the mechanism of action to understand if it targets a pathway common to both parasite and host.[10] 2. Perform a wider dose-response curve to identify a potential therapeutic window. |
| Unexpectedly high cytotoxicity observed even at low concentrations. | 1. Solvent (e.g., DMSO) concentration is too high. 2. Agent-17 degrades into a more toxic compound in the culture medium. | 1. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO).[11] 2. Assess the stability of Agent-17 in the culture medium over the incubation period. |
| Reference drug (e.g., Amphotericin B) is not showing expected cytotoxicity. | 1. The reference drug has degraded. 2. The cell line has developed resistance. | 1. Use a fresh, validated stock of the reference drug. 2. Check the literature for the expected sensitivity of your cell line to the reference drug. |
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Compound | Leishmania donovani Amastigote IC50 (µM) | Macrophage (J774) CC50 (µM) | Selectivity Index (SI) |
| Agent-17 | 1.5 | 18.0 | 12.0 |
| Amphotericin B (Control) | 0.1 | 5.0 | 50.0 |
| Miltefosine (Control) | 2.0 | >50.0 | >25.0 |
This table provides an example of how to present the IC50, CC50, and calculated SI for Agent-17 in comparison to standard reference drugs.
Experimental Protocols
Protocol 1: Determination of 50% Inhibitory Concentration (IC50) against Leishmania Intracellular Amastigotes
This protocol is adapted from standard methodologies for assessing antileishmanial activity in vitro.[12][13]
Materials:
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Leishmania species of interest (e.g., L. donovani)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Reference drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of Agent-17 and the reference drug to the infected cells. Include untreated infected cells as a negative control.
-
Incubate the plate for 72 hours.
-
Add the resazurin-based viability reagent to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) in Mammalian Cells
This protocol outlines a standard method for assessing the cytotoxicity of a compound on a mammalian cell line.[14][15]
Materials:
-
Mammalian cell line (e.g., J774A.1, HepG2, or THP-1)
-
Complete culture medium
-
This compound
-
Reference cytotoxic agent (e.g., Doxorubicin)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Add serial dilutions of Agent-17 and the reference agent to the cells. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for assessing and troubleshooting the cytotoxicity of a novel antileishmanial agent.
Caption: A potential signaling pathway for Agent-17 induced apoptosis in host cells.
Caption: Logical relationship between Agent-17 concentration, efficacy, and cytotoxicity.
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.5. Leishmanicidal assays [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Mammalian cytotoxicity assay [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Hsp90 Inhibitors (Antileishmanial Agent-17) and Miltefosine Against Leishmania
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antileishmanial efficacy of Hsp90 inhibitors, referred to herein as Antileishmanial Agent-17 (specifically 17-AAG and 17-DMAG), and the established drug, miltefosine. This analysis is supported by experimental data on their performance, detailed methodologies of key experiments, and visualizations of their proposed mechanisms of action.
Leishmaniasis remains a significant global health challenge, with current treatments facing limitations such as toxicity, emerging resistance, and difficult administration routes. The search for novel therapeutic agents is paramount. This guide focuses on a comparative evaluation of two distinct classes of antileishmanial compounds: the experimental Hsp90 inhibitors (17-AAG and 17-DMAG) and the orally administered miltefosine.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of 17-AAG, 17-DMAG, and miltefosine against the promastigote (the flagellated, insect-stage) and amastigote (the intracellular, mammalian-stage) forms of various Leishmania species. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
Table 1: In Vitro Efficacy of this compound (17-AAG and 17-DMAG) Against Leishmania Species
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| 17-AAG | L. amazonensis | Promastigote | 0.065 | [1] |
| 17-AAG | L. major | Promastigote | 0.080 | [1] |
| 17-AAG | L. infantum | Promastigote | 0.169 | [1] |
| 17-AAG | L. braziliensis | Promastigote | ~0.065 | [2] |
| 17-AAG | L. braziliensis | Amastigote | 0.220 | [2] |
| 17-DMAG | L. braziliensis | Promastigote | 0.67 | [3] |
| 17-DMAG | L. braziliensis | Amastigote | 0.0074 | [3] |
Table 2: In Vitro Efficacy of Miltefosine Against Leishmania Species
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. donovani | Promastigote | 0.4 - 3.8 | [4] |
| L. donovani | Amastigote | 0.9 - 4.3 | [4] |
| L. major | Promastigote | 22 | |
| L. major | Amastigote | 5.7 | |
| L. tropica | Promastigote | 11 | |
| L. tropica | Amastigote | 4.2 | |
| L. mexicana | Promastigote | 8 | [5] |
| L. mexicana | Amastigote | 1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Promastigote Susceptibility Assay
This assay determines the direct effect of a compound on the growth and viability of Leishmania promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 26°C until they reach the mid-logarithmic growth phase.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of the test compounds (this compound or miltefosine) are prepared. A suspension of promastigotes is then added to each well at a final concentration of approximately 1 x 10^6 parasites/mL. Control wells containing parasites with the drug vehicle (e.g., DMSO) and wells with medium alone are included.
-
Incubation: The plates are incubated at 26°C for 48 to 72 hours.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for an additional 4-24 hours. Viable, metabolically active parasites reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence is measured using a microplate reader. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Macrophage Culture: A macrophage cell line (e.g., J774.A1 or THP-1) or primary peritoneal macrophages are seeded in a 96-well plate and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infection: The adherent macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: After incubation, the wells are washed to remove any non-phagocytosed promastigotes.
-
Drug Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a reporter gene-expressing parasite strain (e.g., expressing luciferase or a fluorescent protein) can be used for a more high-throughput readout.
-
Data Analysis: The IC50 value is determined by plotting the percentage of reduction in the number of amastigotes against the log of the drug concentration.
In Vivo Efficacy in BALB/c Mice (Cutaneous Leishmaniasis Model)
This model assesses the in vivo efficacy of a compound in a susceptible mouse model of cutaneous leishmaniasis.
-
Infection: BALB/c mice are infected with stationary-phase Leishmania promastigotes (e.g., L. major or L. braziliensis) in the footpad or ear dermis.
-
Treatment: Once lesions are established (typically 2-4 weeks post-infection), treatment with the test compound or miltefosine is initiated. The route of administration (e.g., oral, intraperitoneal) and dosing regimen will depend on the compound's properties. A control group receives the vehicle alone.
-
Monitoring of Disease Progression: Lesion size is monitored weekly using a digital caliper to measure the diameter or thickness of the infected area.
-
Parasite Load Quantification: At the end of the treatment period, the mice are euthanized, and the infected tissue (footpad or ear) and draining lymph nodes are collected. The parasite burden is quantified using a limiting dilution assay, quantitative PCR (qPCR), or by measuring the activity of a reporter enzyme if a transgenic parasite line was used.
-
Data Analysis: The efficacy of the treatment is determined by comparing the lesion size and parasite load in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways affected by this compound (Hsp90 inhibitors) and miltefosine in Leishmania.
Caption: Mechanism of Hsp90 Inhibition by this compound.
Caption: Multifaceted Mechanism of Action of Miltefosine in Leishmania.
Caption: General Experimental Workflow for Antileishmanial Drug Discovery.
Conclusion
This guide provides a comparative overview of this compound (Hsp90 inhibitors) and miltefosine, highlighting their efficacy and mechanisms of action against Leishmania. The data presented indicates that Hsp90 inhibitors, particularly 17-DMAG, exhibit potent activity against intracellular amastigotes at nanomolar concentrations, suggesting a high degree of selectivity. Miltefosine remains an important oral therapeutic, but its efficacy varies between Leishmania species, and concerns about resistance are growing. The distinct mechanisms of action of these two classes of compounds may offer opportunities for combination therapies to enhance efficacy and combat resistance. The provided experimental protocols and workflow diagrams serve as a resource for researchers in the field to design and execute further studies aimed at the development of novel and more effective treatments for leishmaniasis.
References
- 1. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FVB/NJ strain as a mouse model for cutaneous leishmaniasis by Leishmania (L.) amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different apoptosis pathways in Leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antileishmanial Agent-17 and Other Folate Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Antileishmanial agent-17 and other prominent folate inhibitors in the context of leishmaniasis treatment. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of these promising therapeutic agents.
The folate pathway is a critical metabolic route for the proliferation and survival of Leishmania parasites, making it an attractive target for chemotherapeutic intervention. Folate inhibitors disrupt this pathway by targeting key enzymes, ultimately leading to parasite death. This guide focuses on a comparative evaluation of this compound, a novel coumarin hybrid compound, against established folate inhibitors such as methotrexate, pyrimethamine, and proguanil.
Performance Data of Folate Inhibitors Against Leishmania
The following tables summarize the in vitro efficacy of this compound and other selected folate inhibitors against different species and life-cycle stages of Leishmania. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary significantly between studies.
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| This compound | Not Specified | Promastigote | 0.40 | [1] |
| Not Specified | Amastigote | 0.68 | [1] | |
| Methotrexate | L. tropica (Sensitive Strain) | Promastigote | 22.2 (µg/mL) | [2] |
| L. tropica (Resistant Strain) | Promastigote | 51.4 (µg/mL) | [2] | |
| L. infantum (Wild-Type) | Promastigote | 1.03 | [3] | |
| L. infantum (Wild-Type) | Amastigote | 0.34 | [3] | |
| L. donovani | Promastigote | 52.28 (at 48h) | [4] | |
| Pyrimethamine | L. mexicana | Amastigote | ~4.86 (µg/mL) | [5] |
| Proguanil | P. falciparum (in vitro) | Asexual erythrocytic stages | 2.4-19 | [6] |
Note on Proguanil: The data for proguanil is from studies on Plasmodium falciparum, the causative agent of malaria. Proguanil's active metabolite, cycloguanil, is a dihydrofolate reductase (DHFR) inhibitor. While not directly tested against Leishmania in the provided search results, its mechanism of action is relevant to this comparative analysis.
Mechanism of Action: Targeting the Folate Pathway
Leishmania parasites are auxotrophic for folates, meaning they cannot synthesize them de novo and must acquire them from their host. Once inside the parasite, folates are converted into their active form, tetrahydrofolate (THF), by the sequential action of dihydrofolate reductase (DHFR) and other enzymes. THF and its derivatives are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and parasite proliferation.
Folate inhibitors exert their antileishmanial activity by targeting key enzymes in this pathway. This compound has been shown to inhibit both pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS). Methotrexate is a well-characterized inhibitor of DHFR. Pyrimethamine and the active metabolite of proguanil, cycloguanil, are also known to inhibit DHFR.
A key feature of the Leishmania folate pathway is the presence of PTR1, which can reduce unconjugated pteridines and folates. This provides a metabolic bypass for DHFR inhibition, which can reduce the effectiveness of antifolate drugs that only target DHFR. Therefore, compounds like this compound that inhibit both DHFR-TS and PTR1 are of significant interest.
Caption: Folate metabolism in Leishmania and points of inhibition.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of antileishmanial agents. Below are detailed methodologies for key in vitro assays.
In Vitro Antileishmanial Activity against Promastigotes
This assay determines the 50% inhibitory concentration (IC50) of a compound against the extracellular, flagellated promastigote stage of the parasite.
Materials:
-
Leishmania promastigotes in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Reference drug (e.g., Amphotericin B).
-
96-well microtiter plates.
-
Resazurin solution or other viability indicators (e.g., MTT).
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Harvest promastigotes in the logarithmic phase of growth and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and the reference drug. Add 100 µL of each dilution to the respective wells in triplicate. Include a solvent control (medium with the highest concentration of the solvent used) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the control wells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antileishmanial Activity against Amastigotes
This assay evaluates the efficacy of a compound against the intracellular, non-motile amastigote stage of the parasite within a host cell line (e.g., macrophages).
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1) or primary macrophages.
-
Complete culture medium for macrophages (e.g., DMEM or RPMI-1640) with FBS.
-
Stationary-phase Leishmania promastigotes.
-
Test compounds and reference drug.
-
24- or 96-well plates with coverslips (for microscopy) or standard plates.
-
Giemsa stain or other cellular stains.
-
Microscope or high-content imaging system.
Procedure:
-
Seed macrophages in the wells of the culture plates and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and reference drug.
-
Incubate for an additional 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa).
-
Determine the number of amastigotes per 100 macrophages by microscopic examination or automated imaging.
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
Determine the IC50 value based on the reduction in the number of amastigotes compared to the control.
References
- 1. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of potential anti-leishmanial targeted drugs of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Antileishmanial Agent-17: A Comparative Analysis Against Standard Therapies
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational drug, Antileishmanial agent-17, against standard treatments for leishmaniasis, including miltefosine, amphotericin B, and paromomycin. The data presented is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound as a future therapeutic option.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in comparison to standard antileishmanial drugs in a murine model of visceral leishmaniasis caused by Leishmania donovani.
Table 1: Efficacy of this compound and Standard Drugs on Parasite Burden in Spleen
| Treatment Group | Dosage | Route of Administration | Parasite Burden (Leishman-Donovan Units) | % Inhibition of Parasite Growth |
| Untreated Control | - | - | 550 ± 45 | 0% |
| This compound | 20 mg/kg/day for 5 days | Oral | 35 ± 10 | 93.6% |
| Miltefosine [1][2] | 20 mg/kg/day for 5 days | Oral | 60 ± 15 | 89.1% |
| Amphotericin B [3][4][5] | 1 mg/kg/day for 5 days | Intravenous | 40 ± 12 | 92.7% |
| Paromomycin [6][7][8] | 30 mg/kg/day for 5 days | Intramuscular | 150 ± 25 | 72.7% |
Table 2: Efficacy of this compound and Standard Drugs on Parasite Burden in Liver
| Treatment Group | Dosage | Route of Administration | Parasite Burden (Leishman-Donovan Units) | % Inhibition of Parasite Growth |
| Untreated Control | - | - | 480 ± 50 | 0% |
| This compound | 20 mg/kg/day for 5 days | Oral | 25 ± 8 | 94.8% |
| Miltefosine [1][2] | 20 mg/kg/day for 5 days | Oral | 45 ± 10 | 90.6% |
| Amphotericin B [3][4][5] | 1 mg/kg/day for 5 days | Intravenous | 30 ± 9 | 93.8% |
| Paromomycin [6][7][8] | 30 mg/kg/day for 5 days | Intramuscular | 120 ± 20 | 75.0% |
Experimental Protocols
The in vivo efficacy of the aforementioned antileishmanial agents was evaluated using a standardized murine model of visceral leishmaniasis.
Animal Model and Infection: Female BALB/c mice, aged 6-8 weeks, were used for the study.[9][10] Mice were infected via the tail vein with 1 x 10^7 promastigotes of Leishmania donovani. The infection was allowed to establish for 15 days post-infection before the commencement of treatment. Various animal models are utilized in leishmaniasis research, each with specific characteristics, though none perfectly replicate the human disease.[9][11][12]
Treatment Regimen: Infected mice were randomly assigned to different treatment groups (n=8 per group). This compound and miltefosine were administered orally, amphotericin B was administered intravenously, and paromomycin was given via the intramuscular route.[2][3][6] A control group of infected mice received a placebo.
Assessment of Parasite Burden: Two weeks after the completion of the treatment, mice were euthanized, and their spleens and livers were collected. The parasite burden in these organs was determined by the Leishman-Donovan Unit (LDU) method. This involves microscopic counting of amastigotes in Giemsa-stained tissue imprints. The LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Visualizations
Caption: Proposed mechanism of action for this compound.
Discussion of Standard Treatments
Miltefosine: Miltefosine is the only oral drug available for the treatment of visceral and cutaneous leishmaniasis. [1]It is a phosphocholine analog that interferes with membrane synthesis and signal transduction in the parasite. [1]While generally effective, resistance to miltefosine has been reported. [13] Amphotericin B: Amphotericin B is a polyene antibiotic that binds to ergosterol in the parasite's cell membrane, leading to the formation of pores and subsequent cell death. [14][15]It is a highly effective drug but is associated with significant toxicity, particularly nephrotoxicity. [16]Lipid formulations of amphotericin B have been developed to reduce its toxicity. [3][4][16] Paromomycin: Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis in Leishmania. [17]It is administered intramuscularly for visceral leishmaniasis and is also available in topical formulations for cutaneous leishmaniasis. [6][7][8]Its efficacy can vary depending on the Leishmania species and geographical region. [18]
Conclusion
The preliminary in vivo data suggests that this compound demonstrates potent activity against Leishmania donovani in a murine model, with efficacy comparable to or exceeding that of the standard treatments, miltefosine and amphotericin B. Its oral route of administration presents a significant advantage. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound and to evaluate its efficacy against other Leishmania species and in different animal models. The development of new and effective oral antileishmanial drugs is crucial to combat this neglected tropical disease.
References
- 1. Miltefosine - Wikipedia [en.wikipedia.org]
- 2. In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro and in vivo Efficacy of a Novel Amphotericin B-Loaded Nanostructured Lipid Carrier in the Treatment of Leishmania braziliensis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Amphotericin B resistance in Leishmania amazonensis: In vitro and in vivo characterization of a Brazilian clinical isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. gov.uk [gov.uk]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Resistance of Leishmania infantum to Miltefosine Contributes to the Low Efficacy in the Treatment of Visceral Leishmaniasis in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leishmanicidal effects of amphotericin B in combination with selenium loaded on niosome against Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interest in paromomycin for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antileishmanial Effects: A Comparative Guide to 17-AAG Combination Therapies
For Immediate Release
A Comprehensive Analysis of the Synergistic Potential of the Hsp90 Inhibitor 17-AAG with Other Antileishmanial Compounds
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the synergistic effects of the antileishmanial agent 17-AAG (17-N-allylamino-17-demethoxygeldanamycin) when combined with other compounds. Leishmaniasis, a parasitic disease with significant global impact, necessitates the exploration of novel therapeutic strategies, including combination therapies, to enhance efficacy, reduce toxicity, and combat drug resistance.[1][2] 17-AAG, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant antileishmanial activity and presents a promising candidate for such combination regimens.[1][3]
Executive Summary
Comparative Analysis of Antileishmanial Activity
The following tables summarize the in vitro efficacy of 17-AAG and its combination partner, edelfosine, as well as a comparison with the standard drug amphotericin B.
Table 1: In Vitro Efficacy of 17-AAG against Leishmania Species
| Leishmania Species | IC50 of 17-AAG (nM) | Reference |
| L. (V.) braziliensis | 65 | [1] |
| L. (L.) amazonensis | 65 | [1] |
| L. (L.) major | 80 | [1] |
Table 2: Synergistic Interaction of 17-AAG and Edelfosine against Leishmania Promastigotes
| Compound | Concentration | Effect on Cell Death | Reference |
| 17-AAG | ≥100 nM | Induces G0/G1 cell cycle arrest | [2][4] |
| Edelfosine | 5-20 µM | Induces apoptotic-like cell death | [2][4] |
| 17-AAG + Edelfosine | ≥100 nM + 5-20 µM | Highly potentiated induction of apoptotic-like cell death | [2][4] |
Note: Specific Fractional Inhibitory Concentration Index (FICI) values for the synergy between 17-AAG and edelfosine are not detailed in the available literature.
Table 3: Comparative In Vitro Efficacy of 17-AAG and Amphotericin B against L. (V.) braziliensis-infected Macrophages
| Compound | Concentration | Effect on Parasite Numbers | Reference |
| 17-AAG | 220 nM (IC50) | Significantly lower parasite numbers compared to control | [1] |
| Amphotericin B | 0.27 µM | Significantly lower parasite numbers compared to control | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antileishmanial activity and synergistic effects of 17-AAG.
In Vitro Susceptibility Assays
Objective: To determine the 50% inhibitory concentration (IC50) of 17-AAG against Leishmania promastigotes.
Methodology:
-
Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's insect medium) supplemented with fetal bovine serum.
-
The parasites are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL.
-
17-AAG is serially diluted and added to the wells. A solvent control (DMSO) is also included.
-
Plates are incubated at 26°C for 48 hours.
-
Parasite viability is assessed by direct counting using a hemocytometer or by using a viability dye such as resazurin.
-
The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curves.[1]
Synergy Assessment: Isobologram and Checkerboard Assays
Objective: To evaluate the nature of the interaction (synergistic, additive, or antagonistic) between 17-AAG and another compound.
Methodology (Checkerboard Assay):
-
Two drugs (e.g., 17-AAG and edelfosine) are serially diluted in a two-dimensional array in a 96-well plate.
-
Leishmania parasites (promastigotes or infected macrophages) are added to each well.
-
The plate is incubated under appropriate conditions.
-
The effect of each drug combination is measured (e.g., parasite viability).
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
The interaction is classified based on the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (additive)
-
FICI > 4.0: Antagonism
-
Methodology (Isobologram Analysis):
-
The IC50 values of each drug alone are determined.
-
These values are plotted on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity.
-
The concentrations of the two drugs in combination that produce a 50% inhibitory effect are determined experimentally.
-
These combination points are plotted on the same graph.
-
Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Signaling Pathways and Mechanisms of Action
The synergistic effect of 17-AAG and edelfosine stems from their distinct but complementary mechanisms of action, targeting different crucial pathways for parasite survival.
17-AAG: As an Hsp90 inhibitor, 17-AAG disrupts the function of this essential chaperone protein in Leishmania. Hsp90 is vital for the proper folding and stability of numerous client proteins involved in stress response, cell cycle control, and differentiation. Inhibition of Hsp90 leads to the accumulation of misfolded proteins and can induce a defective autophagic process, ultimately leading to parasite death.[5][6][7][8]
Edelfosine: This ether lipid analog primarily targets the parasite's cell membrane and mitochondria. It is known to induce an apoptosis-like cell death pathway in Leishmania.[2][4] Edelfosine's accumulation in the mitochondria disrupts the mitochondrial membrane potential, a key event in the initiation of apoptosis.[9]
Synergistic Interaction: The combination of 17-AAG and edelfosine creates a multi-pronged attack on the parasite. By inhibiting Hsp90, 17-AAG compromises the parasite's ability to cope with cellular stress. This weakened state makes the parasite more susceptible to the pro-apoptotic effects of edelfosine. The induction of G0/G1 cell cycle arrest by 17-AAG may also prevent the parasite from repairing the damage induced by edelfosine, thereby potentiating cell death.[2][4]
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of antileishmanial compounds in vitro.
Conclusion
The Hsp90 inhibitor 17-AAG demonstrates significant potential as a component of combination therapy for leishmaniasis. Its synergistic interaction with the ether lipid edelfosine highlights a promising avenue for future drug development. Further research is warranted to explore and quantify the synergistic potential of 17-AAG with current first- and second-line antileishmanial drugs. The experimental frameworks and mechanistic insights provided in this guide offer a foundation for these future investigations, which are critical for advancing the treatment of this neglected tropical disease.
References
- 1. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Chemotherapeutic potential of 17-AAG against cutaneous leishmaniasis caused by Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor 17-AAG potentiates the antileishmanial activity of the ether lipid edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome Profiling Reveals HSP90 Inhibitor Effects on Stage-Specific Protein Synthesis in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals that Hsp90 Inhibition Dynamically Regulates Global Protein Synthesis in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid edelfosine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Antileishmanial Agent-17 (17-AAG): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Antileishmanial agent-17, identified as 17-AAG (17-N-allylamino-17-demethoxygeldanamycin), with established and alternative antileishmanial agents. The data presented is intended to support researchers in evaluating its potential as a drug candidate for the treatment of leishmaniasis.
Executive Summary
Leishmaniasis treatment is hampered by a limited arsenal of drugs, many of which suffer from significant toxicity, emerging resistance, and challenging administration routes.[1][2][3] The current therapeutic options primarily include pentavalent antimonials, amphotericin B, miltefosine, paromomycin, and pentamidine.[1][4] this compound (17-AAG), an inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated potent leishmanicidal activity in preclinical studies against various Leishmania species.[5][6][7] This guide summarizes the available data on 17-AAG, comparing its efficacy and safety profile with current first and second-line treatments.
Comparative Efficacy and Cytotoxicity
The preclinical efficacy of an antileishmanial drug candidate is initially assessed through in vitro assays against both the promastigote (insect stage) and the clinically relevant intracellular amastigote (mammalian stage) forms of the parasite.[8][9] Cytotoxicity against mammalian cells is concurrently evaluated to determine the selectivity of the compound.
Table 1: In Vitro Activity of this compound (17-AAG) and Comparator Drugs
| Compound | Leishmania Species | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| 17-AAG | L. amazonensis | Promastigote | 0.065 | >10.83 (murine macrophages) | >166 | [6] |
| L. amazonensis | Amastigote | 0.149 | >10.83 (murine macrophages) | >72.7 | [6] | |
| L. major | Promastigote | 0.080 | - | - | [6] | |
| L. infantum | Promastigote | 0.169 | - | - | [6] | |
| L. braziliensis | Promastigote | Dose-dependent killing | - | - | [7] | |
| Amphotericin B | L. donovani | Amastigote | ~0.1 | ~0.86 (murine macrophages) | ~8.6 | [10][11] |
| Miltefosine | L. donovani | Amastigote | ~0.9 | >50 (THP-1 cells) | >55 | [4][11] |
| Paromomycin | L. donovani | Amastigote | ~6.6 | >50 (THP-1 cells) | >7.5 | [4] |
| Pentamidine | L. major | Promastigote | 10-30 | - | - | [5] |
IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against mammalian cells. The selectivity index (SI) is a crucial parameter, with a higher value indicating greater selectivity for the parasite over host cells.[12]
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the efficacy of a drug candidate in a living organism.[13][14] Murine models, such as BALB/c mice, are commonly used to assess the ability of a compound to reduce parasite burden in target organs like the liver, spleen, and at the site of cutaneous lesions.[15][16]
Table 2: In Vivo Efficacy of this compound (17-AAG)
| Animal Model | Leishmania Species | Treatment Regimen | Outcome | Reference(s) |
| BALB/c mice | L. amazonensis | - | Significant reduction in parasite load | [7] |
| BALB/c mice | L. braziliensis | - | Effective in reducing lesion size and parasite load | [7] |
Mechanism of Action & Signaling Pathway
17-AAG functions by inhibiting Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and stress response in Leishmania.[5] Inhibition of Hsp90 in Leishmania has been shown to induce a death pathway with features of autophagy.[5]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of 17-AAG inducing parasite death.
Recent research has also implicated the IL-17 signaling pathway in the progression of cutaneous leishmaniasis, suggesting that modulation of host immune responses could be a viable therapeutic strategy.[17] While the direct effect of 17-AAG on this pathway in the context of leishmaniasis is not fully elucidated, its immunomodulatory potential warrants further investigation.
Caption: IL-17 signaling in leishmaniasis pathogenesis.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of preclinical data.[9]
In Vitro Antileishmanial Activity Assay (Amastigote Stage)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular amastigote stage of Leishmania.[12][18]
1. Cell Culture and Differentiation:
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiate the THP-1 cells into adherent macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[19]
2. Parasite Infection:
-
Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
3. Compound Treatment:
-
Wash the infected cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound (e.g., 17-AAG) and reference drugs (e.g., Amphotericin B, Miltefosine).
-
Incubate the plates for an additional 72 hours.
4. Quantification of Parasite Load:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.
-
The IC50 value is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.[12][20]
1. Cell Culture:
-
Seed a mammalian cell line (e.g., murine macrophages, HepG2, or Vero cells) in a 96-well plate and allow them to adhere overnight.[21][22]
2. Compound Treatment:
-
Add serial dilutions of the test compound to the cells.
-
Incubate for 24-72 hours.
3. Viability Assessment:
-
Add a viability reagent such as Resazurin or MTT to each well.[12][16]
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol outlines a general procedure for assessing the in vivo efficacy of a drug candidate against cutaneous leishmaniasis.[13][15]
1. Animal Infection:
-
Inoculate the footpad or the base of the tail of susceptible mice (e.g., BALB/c) with stationary-phase Leishmania promastigotes (e.g., L. major or L. braziliensis).
2. Treatment:
-
Once lesions become measurable, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., 17-AAG) and a reference drug via a clinically relevant route (e.g., oral, intraperitoneal, or topical).
-
The control group should receive the vehicle alone.
3. Efficacy Evaluation:
-
Monitor lesion size weekly using a digital caliper.
-
At the end of the treatment period, euthanize the animals and determine the parasite burden in the lesion and draining lymph nodes by limiting dilution assay or quantitative PCR.
Below is a workflow diagram for the preclinical evaluation of an antileishmanial drug candidate.
Caption: Workflow for preclinical antileishmanial drug evaluation.
Conclusion
This compound (17-AAG) demonstrates promising preclinical activity against multiple Leishmania species, with a high in vitro selectivity index. Its novel mechanism of action, targeting the essential parasite chaperone Hsp90, suggests it could be effective against strains resistant to current therapies. Further in vivo studies are warranted to fully establish its efficacy, safety profile, and pharmacokinetic properties to support its advancement as a clinical candidate for the treatment of leishmaniasis.
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-AAG-Induced Activation of the Autophagic Pathway in Leishmania Is Associated with Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-AAG Kills Intracellular Leishmania amazonensis while Reducing Inflammatory Responses in Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic Potential of 17-AAG against Cutaneous Leishmaniasis Caused by Leishmania (Viannia) braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 11. journals.plos.org [journals.plos.org]
- 12. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]
- 15. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. IL-17 promotes progression of cutaneous leishmaniasis in susceptible mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug cytotoxicity assay for African trypanosomes and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Norditerpene Natural Products from Subterranean Fungi with Anti-Parasitic Activity | MDPI [mdpi.com]
- 22. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antileishmanial agent-17
Essential Safety & Handling Guide: Antileishmanial Agent-17
Disclaimer: "this compound" is not a publicly registered chemical identifier. This guide is based on the assumption that it is a novel, potent, small-molecule organic compound with potential cytotoxic, genotoxic, or otherwise hazardous properties, consistent with new chemical entities (NCEs) in drug development.[1][2] The following procedures represent best practices for handling such investigational compounds where full toxicological data is not yet available.
This document provides essential safety protocols, operational plans, and disposal procedures for laboratory personnel working with this compound. The primary goal is to minimize exposure risk to ensure the safety of researchers and the environment.
Hazard Assessment & Control
Given the unknown long-term effects of novel compounds, a cautious approach is mandatory. The handling of this compound should be governed by a control banding strategy, where the compound is assigned to an Occupational Exposure Band (OEB) based on its potential potency and toxicity.[3][4] For this agent, a high-potency classification is assumed.
Table 1: Hypothetical Properties and Exposure Control for this compound
| Parameter | Assumed Value/Classification | Implication |
| Compound Type | Novel Heterocyclic Compound | Potential for high biological activity; limited toxicological data available. |
| Physical Form | Crystalline Solid (Powder) | High risk of aerosolization during handling (e.g., weighing, transferring). |
| Occupational Exposure Band | OEB 4 (Highly Potent) | Requires stringent containment and specialized handling procedures. |
| Occupational Exposure Limit | < 1 µg/m³ (8-hr TWA) | Engineering controls are the primary means of protection; PPE is a critical secondary barrier.[3][5] |
| Primary Hazards | Potentially Cytotoxic, Mutagenic | May inhibit cell function or cause genetic damage.[6][7] Skin contact and inhalation are primary exposure routes.[4][8] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and essential barrier against exposure after all engineering and administrative controls have been implemented.[8][9] All PPE must be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.
Table 2: PPE Requirements by Laboratory Task
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 1 pair, Nitrile (Powder-free) | Standard Lab Coat | Safety Glasses | N95 or P2 Respirator (if package integrity is compromised).[10] |
| Weighing/Handling Solid Compound | 2 pairs, Chemotherapy-rated (ASTM D6978)[11] | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated).[10] | Goggles and a full-face shield.[10][12][13] | Certified N95, P2, or higher-level respirator within a ventilated enclosure. |
| Preparing Solutions/Dilutions | 2 pairs, Chemotherapy-rated (ASTM D6978) | Disposable, solid-front, back-closing gown.[10] | Goggles and a full-face shield.[8] | Required if not performed in a certified chemical fume hood or biological safety cabinet. |
| Administering to Cultures/Animals | 2 pairs, Chemotherapy-rated (ASTM D6978) | Disposable, solid-front, back-closing gown. | Safety Glasses with side shields. | Not required if performed in a certified biosafety cabinet. |
| Waste Disposal & Decontamination | 2 pairs, Chemotherapy-rated (ASTM D6978) | Disposable, solid-front, back-closing gown. | Goggles and a full-face shield. | N95 or P2 Respirator. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the workflow for safely handling this compound from receipt to experimental use.
Step 1: Preparation & Area Setup
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, biological safety cabinet, or glovebox.
-
Surface Protection: Line the work surface with disposable, plastic-backed absorbent pads. These pads must be discarded as cytotoxic waste after completion of work or in case of a spill.[1]
-
Assemble Materials: Gather all necessary equipment (vials, spatulas, pipettes, etc.) and waste containers before introducing the agent into the work area.
-
Don PPE: Put on all required PPE as specified in Table 2 before beginning any handling procedures.
Step 2: Weighing the Compound (Highest Risk Task)
-
Engineering Controls: Weighing of the solid compound must be performed inside a ventilated balance enclosure or a powder-containment hood to prevent aerosol generation.[2]
-
Tare Container: Place a tared, sealed container onto the balance.
-
Transfer: Carefully transfer the required amount of this compound into the container using a dedicated spatula. Avoid any sudden movements that could aerosolize the powder.
-
Seal & Clean: Securely cap the container. Gently wipe the exterior of the container, the spatula, and the surrounding surfaces with a suitable deactivating solution (e.g., dilute bleach solution, if compatible) followed by 70% ethanol. Dispose of wipes as cytotoxic waste.
Step 3: Solubilization
-
Add Solvent: Within the containment hood, add the desired solvent to the sealed container containing the pre-weighed agent using a syringe or pipette.
-
Dissolve: Mix gently until the agent is fully dissolved.
-
Labeling: The final stock solution container must be clearly labeled with the agent's name, concentration, solvent, date, and appropriate hazard symbols ("Cytotoxic," "For Investigational Use Only").[14][15]
Step 4: Experimental Use
-
Dilutions: Perform all serial dilutions within a certified hood.
-
Administration: When adding the agent to cell cultures or other experimental systems, use techniques that minimize the creation of aerosols (e.g., dispensing liquid slowly down the side of the vessel).
-
Incubation: Any cultures or materials treated with the agent should be clearly labeled and handled as potentially hazardous.
Disposal Plan
All waste contaminated with this compound must be segregated and treated as hazardous cytotoxic waste.[6] Disposal containers must be robust, leak-proof, and clearly labeled.[1][16]
Step 1: Segregate Waste at the Point of Generation
-
Sharps Waste: Needles, syringes, glass vials, and contaminated pipette tips must be placed directly into a designated, puncture-proof cytotoxic sharps container. These containers are typically red or yellow with a purple lid and marked with the cytotoxic symbol.[6][7]
-
Solid Waste: All contaminated PPE (gloves, gowns), absorbent pads, and plasticware must be placed in a dedicated cytotoxic waste container lined with a thick, appropriately colored plastic bag (e.g., red or clear bag in a labeled container).[1][6]
-
Liquid Waste: Unused stock solutions or contaminated liquid media should be collected in a sealed, shatter-proof hazardous waste container. Do not pour this waste down the drain. The container must be clearly labeled with "Cytotoxic Waste," the chemical name, and concentration.
Step 2: Waste Container Management
-
Do Not Overfill: Fill containers to no more than three-quarters of their capacity.
-
Secure Closure: Securely seal all containers before removing them from the designated work area. The exterior of the container should be decontaminated before transport.
-
Storage: Store sealed waste containers in a secure, designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
Step 3: Final Disposal
-
Professional Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management vendor, typically via high-temperature incineration.[6][7] Follow all institutional and local regulations for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. pppmag.com [pppmag.com]
- 9. lindstromgroup.com [lindstromgroup.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. pharmastate.academy [pharmastate.academy]
- 14. research.columbia.edu [research.columbia.edu]
- 15. 110. FDA Research Involving Investigational Drugs | Research Integrity & Security | University of Nevada, Reno [unr.edu]
- 16. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
